5-Chloro-2-methyl-4-nitrophenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGYCQDUOULKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol (CAS Number 40130-97-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific and technical data for 5-Chloro-2-methyl-4-nitrophenol is limited. This guide provides a comprehensive overview based on available information for this compound and closely related chemical structures, including its isomers.
Executive Summary
This compound, with the CAS number 40130-97-0, is a substituted nitrophenol. While specific research on this particular isomer is not extensively documented, the broader class of nitrophenols is of significant interest in various scientific fields, including pharmaceuticals and agrochemicals. Nitro compounds, in general, exhibit a wide spectrum of biological activities, such as antimicrobial and antineoplastic effects.[1] The presence of the nitro group often triggers redox reactions within cells, leading to cytotoxic effects.[1] This technical guide consolidates the available physicochemical data, outlines a plausible synthetic route based on related compounds, discusses potential biological activities and mechanisms of action, and provides essential safety and handling information.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is computed and pertains to the closely related isomer, 5-Chloro-4-methyl-2-nitrophenol (CAS 100278-74-8), which is expected to have very similar properties.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [2] |
| Molecular Weight | 187.58 g/mol | [2] |
| Appearance | Powder | Vendor Data |
| Melting Point | 141-144 °C | Vendor Data |
| Boiling Point | 301.8 °C at 760 mmHg | Mobei |
| Density | 1.466 g/cm³ | Mobei |
| LogP | 2.78540 | Mobei |
| Refractive Index | 1.61 | Mobei |
| PSA | 66.05000 | Mobei |
Synthesis and Manufacturing
Caption: Plausible synthesis of this compound.
Representative Experimental Protocol: Nitration of a Substituted Phenol
This protocol is adapted from general procedures for the nitration of phenolic compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
Substituted Phenol (e.g., 2-Chloro-5-methylphenol)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
The substituted phenol is slowly added to concentrated sulfuric acid at a low temperature, typically with vigorous stirring.
-
The mixture is then cooled, and concentrated nitric acid is added dropwise, maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.
-
The reaction mixture is then carefully poured onto ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic and Analytical Data
Specific spectral data for this compound is not available in the reviewed literature. However, based on the known spectral properties of phenols, nitro compounds, and their chlorinated derivatives, the following characteristics can be anticipated.[3][4]
Expected Spectroscopic Features:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, a methyl group proton, and a phenolic hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent. |
| ¹³C NMR | Resonances for the aromatic carbons, with shifts influenced by the attached functional groups, and a signal for the methyl carbon. |
| FT-IR | Characteristic broad O-H stretching vibration for the phenolic hydroxyl group, C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group. A C-Cl stretching vibration would also be expected. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ), along with characteristic fragmentation patterns. |
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the broader class of nitrophenols has been investigated for various applications. Nitro-substituted phenols are known to possess herbicidal activity.[5] Furthermore, many nitroaromatic compounds exhibit antimicrobial and anticancer properties.[1][6] These biological effects are often attributed to the ability of the nitro group to undergo enzymatic reduction within cells, leading to the generation of reactive nitrogen species and oxidative stress.[7]
Studies on other nitrophenols have shown that they can induce cytotoxicity and oxidative stress in human lung cells.[8] Long-term exposure to p-nitrophenol has been shown to cause hepatotoxicity in animal models, accelerating apoptosis and glycogen accumulation.[9] Phenolic compounds, in general, are known to modulate various cellular signaling pathways involved in inflammation.[10]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, a plausible mechanism, based on the known activities of nitrophenols, involves the induction of cellular stress leading to apoptosis. The nitro group can be enzymatically reduced to form reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.
Caption: Potential mechanism of action for nitrophenols.
The generated reactive oxygen species can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[8] Phenolic compounds can also influence inflammatory pathways by modulating transcription factors such as NF-κB and AP-1, and affecting the activity of protein kinases.[10][11]
Safety and Handling
Detailed safety information for this compound is not available. The following precautions are based on safety data for related chloronitrophenol compounds and should be strictly followed.[12][13][14]
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[13]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[15]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[13]
-
Conclusion
This compound is a chemical compound with limited specific research data. However, by examining its chemical structure and the properties of related nitrophenols, it is possible to infer its potential physicochemical characteristics, synthetic pathways, and biological activities. The presence of the nitro group suggests potential for bioactivity, warranting further investigation for applications in drug development and other fields. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and would benefit from conducting detailed analytical and biological studies to fully characterize this molecule.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com:443 [carlroth.com:443]
Physical and chemical properties of 5-Chloro-2-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Core Physical and Chemical Properties
Due to the limited availability of experimental data for 5-Chloro-2-methyl-4-nitrophenol, the following table summarizes its predicted physicochemical properties. For comparative purposes, a table with experimental data for the isomer 5-Chloro-4-methyl-2-nitrophenol is also provided.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | - |
| Molecular Weight | 187.58 g/mol | - |
| XLogP3 | 2.9 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 1 | Predicted |
| Exact Mass | 187.0036207 g/mol | Predicted |
| Monoisotopic Mass | 187.0036207 g/mol | Predicted |
| Topological Polar Surface Area | 66.1 Ų | Predicted |
| Heavy Atom Count | 12 | Predicted |
Table 2: Experimental Physicochemical Properties of Isomer: 5-Chloro-4-methyl-2-nitrophenol (CAS: 100278-74-8)
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | PubChem |
| Molecular Weight | 187.58 g/mol | PubChem[1] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be adapted from general procedures for the nitration of substituted phenols. The proposed synthesis involves the nitration of 5-Chloro-2-methylphenol.
Proposed Synthesis of this compound
The synthesis can be approached by the direct nitration of 5-chloro-2-methylphenol. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups (ortho-, para-directing) and the chloro (-Cl) group (ortho-, para-directing but deactivating) will influence the position of the incoming nitro group.
Reaction Scheme:
Experimental Protocol (Adapted from general nitration procedures):
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Dissolution of Starting Material: Dissolve 5-chloro-2-methylphenol in a minimal amount of a suitable solvent, such as glacial acetic acid or by careful addition to the cold sulfuric acid.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 5-chloro-2-methylphenol while maintaining the temperature between 0°C and 5°C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
-
Isolation: The product, being a solid, is expected to precipitate. Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: The crude product will likely be a mixture of isomers. Purify this compound from other isomers by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
General Protocol for Compound Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values will confirm the structure of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a KBr pellet or as a mull.
-
Characteristic peaks for the O-H, C-H (aromatic and methyl), C=C (aromatic), N-O (nitro group), and C-Cl bonds should be identified.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer (e.g., using Electron Ionization - EI) to determine the molecular weight.
-
The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
-
-
Purity Analysis:
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Spectral Data
As experimental spectra for this compound are not available, predicted data and general characteristics are provided below.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~7.8 | s | 1H | Ar-H |
| H-6 | ~7.2 | s | 1H | Ar-H |
| OH | Variable | br s | 1H | Phenolic OH |
| CH₃ | ~2.3 | s | 3H | Methyl H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C-1 (C-OH) | ~155 | Ar-C | ||
| C-2 (C-CH₃) | ~125 | Ar-C | ||
| C-3 | ~128 | Ar-CH | ||
| C-4 (C-NO₂) | ~145 | Ar-C | ||
| C-5 (C-Cl) | ~130 | Ar-C | ||
| C-6 | ~120 | Ar-CH | ||
| CH₃ | ~16 | Methyl C |
Note: These are predicted values and actual experimental values may vary.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
~1590 and 1475 cm⁻¹: Aromatic C=C stretching.
-
~1520 and 1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.
-
~800-600 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS):
The mass spectrum of this compound under electron ionization (EI) is expected to show:
-
Molecular ion peak (M⁺): at m/z 187 and 189 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
-
Major fragmentation pathways: Loss of the nitro group (-NO₂), loss of a methyl radical (-CH₃), and other characteristic fragmentations of substituted phenols.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound.
However, chloronitrophenols as a class of compounds are known to exhibit biological activity, often associated with toxicity. The biological action of chlorinated phenols increases with the degree of chlorination.[2] Some nitrophenols are known to act as uncouplers of oxidative phosphorylation. The toxicity of chloronitrophenols can be a concern due to their potential to be environmental pollutants.[3] Further research is required to determine the specific biological profile of this compound.
Mandatory Visualizations
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Diagram 2: General Characterization Workflow
References
Technical Guide: Physicochemical Properties of 5-Chloro-2-methyl-4-nitrophenol
This document provides a detailed summary of the core physicochemical properties of the organic compound 5-Chloro-2-methyl-4-nitrophenol, intended for researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
The fundamental molecular characteristics of this compound are derived from its elemental composition. While various isomers exist, such as 5-Chloro-4-methyl-2-nitrophenol, the molecular formula and weight remain consistent for this specific combination of substituents on the phenol ring.[1] The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | PubChem[1] |
| Molecular Weight | 187.58 g/mol | PubChem[1] |
| Monoisotopic Mass | 187.0036207 Da | PubChem[1] |
Methodology for Molecular Weight Determination
Protocol: Calculation from Chemical Formula
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. This standard protocol does not require experimental analysis and is based on the established atomic weights from the periodic table.
Procedure:
-
Identify the Molecular Formula : The verified molecular formula for this compound is C₇H₆ClNO₃.[1]
-
Determine Atom Count : Count the number of atoms for each element:
-
Carbon (C): 7
-
Hydrogen (H): 6
-
Chlorine (Cl): 1
-
Nitrogen (N): 1
-
Oxygen (O): 3
-
-
Sum Atomic Weights : Multiply the count of each atom by its standard atomic weight and sum the results.
-
Carbon: 7 x 12.011 u = 84.077 u
-
Hydrogen: 6 x 1.008 u = 6.048 u
-
Chlorine: 1 x 35.453 u = 35.453 u
-
Nitrogen: 1 x 14.007 u = 14.007 u
-
Oxygen: 3 x 15.999 u = 47.997 u
-
-
Calculate Total Molecular Weight :
-
84.077 + 6.048 + 35.453 + 14.007 + 47.997 = 187.582 g/mol
-
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the elemental composition of this compound and its total molecular weight.
References
Spectroscopic Profile of 5-Chloro-2-methyl-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of experimentally-derived spectra for this specific isomer, this document combines established spectroscopic principles with data from closely related analogs to present a comprehensive, albeit partially predicted, spectroscopic profile. This guide is intended to support research, drug development, and quality control activities where the characterization of this molecule is critical.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₆ClNO₃
-
Molecular Weight: 187.58 g/mol
-
CAS Number: 40130-97-0
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of related compounds and spectral prediction tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the chloro, methyl, nitro, and hydroxyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (H-3) | ~7.8 - 8.2 | Singlet | - |
| Aromatic H (H-6) | ~7.0 - 7.4 | Singlet | - |
| Methyl (CH₃) | ~2.2 - 2.5 | Singlet | - |
| Hydroxyl (OH) | ~10.0 - 11.0 | Broad Singlet | - |
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are predicted based on the substituent effects on the benzene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-OH) | ~150 - 155 |
| C2 (C-CH₃) | ~125 - 130 |
| C3 (C-H) | ~120 - 125 |
| C4 (C-NO₂) | ~145 - 150 |
| C5 (C-Cl) | ~128 - 133 |
| C6 (C-H) | ~115 - 120 |
| Methyl (CH₃) | ~15 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |
| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong |
| N-O (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong |
| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |
| C-Cl | Stretching | 700 - 800 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | ~100 / ~33 | [M]⁺/ [M+2]⁺ (Molecular ion) |
| 157/159 | Variable | [M - NO]⁺ |
| 141/143 | Variable | [M - NO₂]⁺ |
| 113 | Variable | [M - NO₂ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or the solvent.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-250 amu).
-
The resulting spectrum will show the relative abundance of the molecular ion and various fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental spectra of a pure sample. The predicted data herein serves as a valuable reference for researchers and analysts working with this compound.
An In-depth Technical Guide to the Solubility of 5-Chloro-2-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide also furnishes data on structurally similar nitrophenols to provide a comparative context for solubility behavior. Furthermore, detailed experimental protocols for determining solubility are presented, along with a logical workflow for these procedures.
Introduction to the Solubility of Nitrophenols
The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various chemical and biological systems. For a substituted nitrophenol like this compound, solubility is dictated by the interplay of its functional groups: the hydroxyl (-OH), nitro (-NO2), chloro (-Cl), and methyl (-CH3) groups, with the aromatic ring. Generally, nitrophenols are expected to exhibit some degree of aqueous solubility, which can be influenced by pH, while showing greater solubility in organic solvents.[1] The presence of polar groups like hydroxyl and nitro can engage in hydrogen bonding with protic solvents, whereas the overall aromatic character and the presence of nonpolar groups like methyl and chloro contribute to solubility in less polar organic solvents.
Solubility Data
Table 1: Solubility of Structurally Related Nitrophenols
| Compound | Solvent | Solubility | Temperature |
| 4-Nitrophenol | Water | ~0.5 g/100 mL | Room Temperature |
| 4-Nitrophenol | Ethanol | More soluble than in water | Not Specified |
| 4-Nitrophenol | Acetone | More soluble than in water | Not Specified |
| 4-Chloro-2-nitrophenol | Water | Slightly soluble | Not Specified |
| 4-Chloro-2-nitrophenol | Ethanol | Soluble | Not Specified |
| 4-Chloro-2-nitrophenol | Acetone | Soluble | Not Specified |
| 4-Chloro-2-nitrophenol | Chloroform | Soluble | Not Specified |
Disclaimer: The data presented above is for structurally related compounds and should be used as an estimation for the solubility of this compound. Experimental determination is recommended for precise values.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is fundamental for research and development. The following are detailed methodologies for two common and reliable techniques.
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[4]
Materials and Apparatus:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Evaporating dish or watch glass
-
Oven
-
Desiccator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or a conical flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.[3]
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take several hours to days, and it is advisable to periodically measure the concentration of the supernatant until it becomes constant.[2]
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Filter the withdrawn supernatant through a suitable filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.[3]
-
-
Determination of Solute Mass:
-
Accurately weigh a clean, dry evaporating dish or watch glass (W1).
-
Transfer the filtered saturated solution into the pre-weighed dish and weigh it again to determine the mass of the solution (W2).
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and solvent.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish with the dry solute residue (W3). Repeat the drying and weighing process until a constant weight is achieved.[3]
-
-
Calculation of Solubility:
-
Mass of the dissolved solute = W3 - W1
-
Mass of the solvent = (W2 - W1) - (W3 - W1) = W2 - W3
-
Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
-
This method is particularly useful for compounds that have a chromophore and absorb light in the UV-Vis region. It is a sensitive technique that requires a smaller amount of material compared to the gravimetric method.[5][6]
Materials and Apparatus:
-
This compound
-
Selected solvent(s)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus
-
Volumetric flasks and pipettes
Procedure:
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute, unsaturated solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[5]
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[7]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw and filter a sample of the supernatant.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The resulting concentration is the solubility of the compound in the chosen solvent at the experimental temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for its estimation based on related compounds and detailed experimental protocols for its precise determination. The choice between the gravimetric and spectrophotometric methods will depend on the properties of the compound, the required accuracy, and the available instrumentation. For colored compounds like nitrophenols, the spectrophotometric method offers high sensitivity and requires less material. In contrast, the gravimetric method is robust and does not depend on the spectroscopic properties of the compound. For any research or development involving this compound, empirical determination of its solubility is strongly recommended.
References
An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol: Discovery, Synthesis, and Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-4-nitrophenol, a substituted aromatic compound of interest in organic synthesis. Due to the limited direct historical information available on the discovery of this specific isomer, this document focuses on its chemical properties and a detailed, proposed synthetic pathway derived from established chemical principles and available data on its precursors.
Introduction and Physicochemical Properties
This compound is a halogenated and nitrated derivative of cresol. While specific experimental data for this compound is scarce in publicly available literature, its chemical properties can be extrapolated from its structure and comparison with related isomers. The structural arrangement of the chloro, methyl, and nitro groups on the phenol ring dictates its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 5-Chloro-4-methyl-2-nitrophenol[1][2] | 2-Chloromethyl-4-nitrophenol[3] | 5-Chloro-2-nitrophenol[4] |
| CAS Number | Not assigned | 100278-74-8 | 2973-19-5 | 611-07-4 |
| Molecular Formula | C₇H₆ClNO₃ | C₇H₆ClNO₃ | C₇H₆ClNO₃ | C₆H₄ClNO₃ |
| Molecular Weight | 187.58 g/mol | 187.58 g/mol | 187.58 g/mol | 173.55 g/mol |
| Melting Point | Not available | Not available | 128 °C (dec.) | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Appearance | Expected to be a yellow crystalline solid | Not available | Solid | Not available |
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol for the Synthesis of 5-Chloro-2-methyl-4-nitroaniline[8]
This procedure details the synthesis of the key intermediate, 5-Chloro-2-methyl-4-nitroaniline, from 2-methyl-5-chloroaniline.
Step 1: Acetylation of 2-methyl-5-chloroaniline
-
In a 250 mL three-neck flask, combine 14.2 g of 2-methyl-5-chloroaniline, 120 mL of 60% acetic acid, and 16.5 mL of acetic anhydride.
-
Stir the mixture at 70-75°C for 1.5 hours.
-
Pour the reaction mixture into a five-fold volume of a 10% NaCl ice-water solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain N-acetyl-2-methyl-5-chloroaniline.
Step 2: Nitration of N-acetyl-2-methyl-5-chloroaniline
-
In a 250 mL three-neck flask, suspend 14.7 g of the N-acetyl-2-methyl-5-chloroaniline in 45 mL of glacial acetic acid and 58 mL of concentrated sulfuric acid.
-
Heat the mixture to 40°C and stir until all solids dissolve.
-
Cool the solution to room temperature.
-
Slowly add 21 mL of nitric acid while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into a five-fold volume of ice water to precipitate the nitrated product.
-
Filter the precipitate and wash with water until the pH of the filtrate is approximately 5.
-
Dry the product to obtain N-acetyl-5-chloro-2-methyl-4-nitroaniline.
Step 3: Hydrolysis of N-acetyl-5-chloro-2-methyl-4-nitroaniline
-
In a 250 mL three-neck flask, add 11.4 g of the nitrated product to 110 mL of a 20% sodium hydroxide solution.
-
Heat the mixture at 95-98°C for 2 hours to facilitate hydrolysis.
-
Cool the reaction mixture to 50°C and neutralize to a pH of 7 with a 1:1 solution of hydrochloric acid.
-
Cool the mixture further to induce precipitation.
-
Filter the precipitate, wash with water, and dry to yield 5-Chloro-2-methyl-4-nitroaniline.
Experimental Protocol for the Conversion of 5-Chloro-2-methyl-4-nitroaniline to this compound
This proposed protocol is based on the general principles of the Sandmeyer reaction for the conversion of anilines to phenols.[8][9]
Step 1: Diazotization of 5-Chloro-2-methyl-4-nitroaniline
-
Dissolve a known molar equivalent of 5-Chloro-2-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) in a flask.
-
Cool the flask in an ice bath to maintain a temperature of 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution with constant stirring. The amount of sodium nitrite should be slightly in molar excess.
-
Continue stirring in the ice bath for approximately 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
Gently heat the solution containing the diazonium salt. The diazonium group is unstable and will be replaced by a hydroxyl group upon heating in an aqueous solution, leading to the evolution of nitrogen gas.[9]
-
The reaction mixture can be heated to around 50-60°C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Isolation and Purification
-
The resulting this compound may precipitate out of the solution upon cooling.
-
Extract the product from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Caption: Conversion of the aniline to the phenol via a diazonium salt.
Potential Applications
While specific applications for this compound are not well-documented, its precursor, 5-Chloro-2-methyl-4-nitroaniline, is a known intermediate in the synthesis of dyes and pigments, particularly azo dyes.[5] It also serves as a building block in the creation of pharmaceuticals and agrochemicals.[5][7] Given the structural similarity, this compound could potentially be explored as an intermediate in these same fields, offering a different set of chemical properties and reactivity due to the presence of the hydroxyl group.
Conclusion
This technical guide has provided a detailed overview of this compound, focusing on a robust, proposed synthetic pathway in the absence of direct historical discovery data. The provided experimental protocols, derived from established and reliable sources, offer a clear roadmap for the laboratory synthesis of this compound. The structured data and visual workflows are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their exploration of this and related molecules. Further research into the specific properties and applications of this compound is warranted to fully understand its potential.
References
- 1. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-4-methyl-2-nitrophenol [chemicalbook.com]
- 3. 2-Chloromethyl-4-nitrophenol 96 2973-19-5 [sigmaaldrich.com]
- 4. Phenol, 5-chloro-2-nitro- (CAS 611-07-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. gneechem.com [gneechem.com]
- 6. guiding-bio.com [guiding-bio.com]
- 7. nbinno.com [nbinno.com]
- 8. Show how you would convert aniline to the following compounds. (g... | Study Prep in Pearson+ [pearson.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Navigating the Landscape of Chlorinated Methylnitrophenols: A Technical Guide
An in-depth examination of the synonyms, properties, and synthesis of 5-Chloro-2-methyl-4-nitrophenol and its isomers for researchers, scientists, and drug development professionals.
Introduction
The precise identification and characterization of chemical compounds are fundamental to research and development in the chemical and pharmaceutical sciences. This technical guide addresses the nomenclature, physicochemical properties, and synthesis of this compound. However, a comprehensive search of chemical databases and literature reveals a significant ambiguity surrounding this specific isomer. While "this compound" is a structurally plausible molecule, it is not a commonly referenced or commercially available compound. The scientific literature and chemical catalogs predominantly feature its isomers, which are often sources of confusion. This guide will clarify the nomenclature of these related compounds and provide a detailed overview of their known properties and synthesis routes, with a focus on the more extensively documented isomers.
Deciphering the Nomenclature: Synonyms and Alternative Names
The positional isomerism of the chloro, methyl, and nitro groups on the phenol ring leads to several distinct compounds. The lack of consistent and clear naming conventions can be a significant hurdle for researchers. Below is a clarification of the nomenclature for the most relevant isomers.
Isomer 1: 4-Chloro-2-methyl-5-nitrophenol
This isomer is one of the more frequently documented compounds in the patent literature, particularly in the context of chemical synthesis.
-
IUPAC Name: 4-Chloro-2-methyl-5-nitrophenol
-
CAS Number: 66293-16-3 (Note: This CAS number is sometimes erroneously associated with other isomers or unrelated compounds in some commercial listings.)
-
Synonyms: Phenol, 4-chloro-2-methyl-5-nitro-
Isomer 2: 5-Chloro-4-methyl-2-nitrophenol
This isomer is well-documented in chemical databases such as PubChem.
-
IUPAC Name: 5-chloro-4-methyl-2-nitrophenol[1]
-
CAS Number: 100278-74-8[1]
-
Synonyms: Phenol, 5-chloro-4-methyl-2-nitro-[1]
Isomer 3: 2-Chloro-5-methyl-4-nitrophenol
This isomer is also referenced in chemical supplier catalogs.
-
IUPAC Name: 2-Chloro-5-methyl-4-nitrophenol
-
CAS Number: 40130-97-0
Due to the scarcity of data for "this compound," this guide will focus on the properties and synthesis of its better-documented isomers, primarily 4-Chloro-2-methyl-5-nitrophenol and 5-Chloro-4-methyl-2-nitrophenol .
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for the key isomers to facilitate comparison.
Table 1: Physicochemical Properties
| Property | 4-Chloro-2-methyl-5-nitrophenol | 5-Chloro-4-methyl-2-nitrophenol |
| Molecular Formula | C₇H₆ClNO₃ | C₇H₆ClNO₃[1] |
| Molecular Weight | 187.58 g/mol | 187.58 g/mol [1] |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| LogP | - | 2.9[1] |
Table 2: Toxicological Data
Comprehensive toxicological data for these specific isomers are limited in publicly accessible databases. General toxicological profiles for nitrophenols indicate potential for toxicity.[2][3] For instance, 4-nitrophenol is known to cause headaches, drowsiness, nausea, and cyanosis upon acute exposure and is irritating to the eyes.[4] It is crucial to handle all nitrophenol derivatives with appropriate safety precautions.
Experimental Protocols
Synthesis of 4-Chloro-2-methyl-5-nitrophenol
A patented method describes a two-step process for the synthesis of isomerically pure 4-chloro-2-methyl-5-nitrophenol.[5]
Step 1: Preparation of 4-chloro-2-methylphenyl-benzenesulfonate
-
A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70°C.[5]
-
A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over 30 minutes.[5]
-
The mixture is stirred at 60°C for 2 hours.[5]
-
The mixture is then cooled, and the precipitate is filtered off.[5]
Step 2: Nitration and Hydrolysis
-
The 4-chloro-2-methylphenyl-benzenesulfonate is nitrated in the 5-position.[5]
-
The resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted to 4-chloro-2-methyl-5-nitrophenol by acidic or alkaline elimination of the sulphonyl radical.[5] The benzenesulfonyl group is cleaved using an aqueous sodium hydroxide solution at reflux temperature to yield the pure product.[5]
Analytical Methods for Chloronitrophenols
The analysis of chloronitrophenols is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of nitrophenols involves reversed-phase HPLC with UV-Vis detection.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., citrate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.[6] For enhancing the retention and separation of phenolic compounds, an ion-pairing agent like tetrabutylammonium bromide can be added to the mobile phase.[6]
-
Detection: UV detection is suitable for nitrophenols due to their chromophoric nature. The detection wavelength is typically set around 290 nm.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of chlorophenols in various matrices.
-
Derivatization: Phenols can be derivatized to increase their volatility and improve their chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar or medium-polarity column, such as a DB-5 or DB-1701, is often used.
-
Injection: Splitless injection is typically used for trace analysis.
-
Detection: Mass spectrometry provides high selectivity and sensitivity for the detection of the analytes.
Visualizations
Synthesis Workflow for 4-Chloro-2-methyl-5-nitrophenol
Caption: Synthesis of 4-Chloro-2-methyl-5-nitrophenol.
General Analytical Workflow for Chloronitrophenols by HPLC
Caption: HPLC analysis workflow for chloronitrophenols.
Conclusion
While the compound "this compound" remains elusive in the scientific literature, its isomers, particularly 4-chloro-2-methyl-5-nitrophenol and 5-chloro-4-methyl-2-nitrophenol, are well-defined chemical entities. This guide provides a consolidated resource on the nomenclature, physicochemical properties, and synthetic methodologies for these compounds. A clear understanding of the distinctions between these isomers is critical for accurate research and development. The provided experimental protocols and analytical workflow diagrams serve as a practical reference for scientists working with this class of compounds. It is imperative for researchers to verify the exact identity and purity of their materials through appropriate analytical techniques to ensure the reliability and reproducibility of their work.
References
- 1. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 5-Chloro-2-methyl-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 5-Chloro-2-methyl-4-nitrophenol. Due to the limited direct experimental data on this specific compound, this paper extrapolates its potential antimicrobial, antifungal, and cytotoxic properties based on established activities of structurally related chloronitrophenols and other substituted phenolic compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research. Furthermore, potential mechanisms of action are explored through an analysis of relevant signaling pathways commonly modulated by phenolic compounds. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this compound.
Introduction
Substituted phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities. The introduction of various functional groups onto the phenol backbone can significantly modulate their physicochemical properties and biological effects. The compound this compound possesses a unique combination of substituents—a chloro group, a methyl group, and a nitro group—that are anticipated to confer distinct biological properties.
-
The Chloro Group: The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially facilitating its passage through biological membranes. This can lead to increased bioavailability and interaction with intracellular targets.
-
The Methyl Group: A methyl group can influence the steric and electronic properties of the molecule, affecting its binding to target proteins and enzymes.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. This functional group is often associated with antimicrobial and cytotoxic activities.
While the synthesis of this compound has been described, a thorough investigation of its biological activities has not been extensively reported in the scientific literature. This guide, therefore, aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its investigation.
Potential Biological Activities
Based on the activities of structurally analogous compounds, this compound is predicted to exhibit the following biological effects:
Antimicrobial and Antifungal Activity
Phenolic compounds, particularly those bearing nitro and chloro substituents, are known for their antimicrobial and antifungal properties. The mechanism of action is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or generate reactive oxygen species.
Cytotoxic Activity
Many substituted phenols have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of DNA synthesis, and damage to cellular membranes. The presence of the nitro group in this compound may contribute to its potential as a cytotoxic agent.
Quantitative Biological Data of Structurally Related Compounds
To provide a quantitative perspective, the following tables summarize the biological activities of compounds structurally related to this compound. It is important to note that these are not data for the title compound but for its analogs, which can serve as a benchmark for future studies.
Table 1: Antimicrobial Activity of Related Phenolic Compounds
| Compound | Test Organism | MIC (μg/mL) | Reference |
| 4-Nitrobenzyl-oxy-phenol derivative | Moraxella catarrhalis | 91 | [1] |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 13 | [1] |
Table 2: Cytotoxicity of Related Phenolic Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
| 4-Hydroxyanisole | Melanoma cell lines | Varies by cell line | [2] |
| 4-Ethoxyphenol | Melanoma cell lines | Varies by cell line | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Positive control (bacterial suspension with growth medium)
-
Negative control (growth medium and compound)
-
Solvent control (bacterial suspension with the solvent used to dissolve the compound)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate containing MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive, negative, and solvent controls on each plate.
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer
-
This compound solution of known concentration
Procedure:
-
Evenly spread the standardized bacterial inoculum onto the surface of the MHA plate.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a defined volume of the this compound solution to each well.
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.
Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Apoptosis Detection
This assay measures the activity of caspases, which are key mediators of apoptosis.
Materials:
-
96-well plates
-
Treated and untreated cells
-
Caspase substrate (e.g., a fluorogenic substrate for caspase-3/7)
-
Lysis buffer
-
Fluorometric plate reader
Procedure:
-
Lyse the treated and untreated cells to release intracellular contents.
-
Add the caspase substrate to the cell lysates.
-
Incubate to allow the active caspases to cleave the substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a fluorometric plate reader.
-
An increase in fluorescence in the treated cells compared to the untreated cells indicates caspase activation and apoptosis.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening the biological activity of a new compound.
Potential Signaling Pathways
Phenolic compounds are known to modulate various intracellular signaling pathways. The following diagrams depict key pathways that could be affected by this compound.
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.
The PI3K-Akt pathway is a critical regulator of cell survival and proliferation.
The NF-κB pathway plays a key role in inflammation and cell survival.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of its structural features and comparison with related compounds strongly suggest its potential as a bioactive agent with antimicrobial, antifungal, and cytotoxic properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research.
Future studies should focus on:
-
Synthesis and Characterization: Ensuring the synthesis of a pure sample of this compound for biological testing.
-
In Vitro Screening: Performing the described antimicrobial, antifungal, and cytotoxicity assays to obtain initial activity data.
-
Quantitative Analysis: Determining the MIC and IC50 values to quantify its potency.
-
Mechanism of Action Studies: Investigating its effects on key cellular processes and signaling pathways to elucidate its mode of action.
The exploration of this compound's biological activities could lead to the development of novel therapeutic agents for various diseases.
References
Thermochemical Properties of Substituted Nitrophenols: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted nitrophenols, with a specific focus on 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of direct experimental data for this specific compound, this guide details the established experimental protocols for determining key thermochemical parameters, utilizing data from closely related isomers for illustrative purposes. This paper serves as a foundational resource for researchers interested in the thermodynamic characterization of this class of compounds, which is crucial for understanding their stability, reactivity, and potential applications in drug development and materials science.
Introduction
Substituted nitrophenols are a class of organic compounds that are pivotal in various chemical and pharmaceutical applications. Their utility as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals underscores the importance of a thorough understanding of their physicochemical properties. Thermochemical data, such as the enthalpy of formation, enthalpy of sublimation, and heat capacity, are fundamental to process design, safety analysis, and the prediction of chemical behavior.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar compounds. A common approach involves the nitration of a corresponding chloro-methylphenol. For instance, a patented process for the preparation of 4-chloro-2-methyl-5-nitrophenol involves the reaction of 4-chloro-2-methylphenol with a nitrating agent[1]. A similar strategy could be employed for the target molecule, starting with 5-chloro-2-methylphenol.
General Synthetic Protocol:
-
Starting Material: 5-Chloro-2-methylphenol.
-
Nitration: The starting material would be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The directing effects of the hydroxyl, methyl, and chloro substituents on the aromatic ring will influence the position of the incoming nitro group.
-
Purification: The resulting product mixture would be purified using techniques such as recrystallization or column chromatography to isolate the desired this compound isomer.
-
Characterization: The final product would be characterized using spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and its purity would be determined by techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Determination of Thermochemical Properties
The determination of the thermochemical properties of a solid organic compound like this compound involves a series of precise calorimetric measurements.
Enthalpy of Combustion and Formation
The standard molar enthalpy of formation in the solid state (ΔfH°(cr)) is a key thermodynamic parameter. It is typically determined indirectly from the standard molar enthalpy of combustion (ΔcH°(s)) measured by rotating-bomb combustion calorimetry.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry [2][3][4][5][6]
-
Sample Preparation: A pellet of the purified compound of known mass is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".
-
Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the combustion products are in a well-defined state.
-
Calorimeter Assembly: The bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.
-
Combustion: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the water in the calorimeter bucket is measured with high precision using a platinum resistance thermometer.
-
Data Analysis: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, taking into account the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the heat of fuse ignition and the formation of nitric acid from residual nitrogen.
-
Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's law.
Enthalpy of Sublimation
The enthalpy of sublimation (ΔgcrH°) is the energy required for a substance to transition from the solid to the gaseous state. It is a crucial parameter for deriving the gas-phase enthalpy of formation. The Knudsen effusion method is a common technique for its determination.
Experimental Protocol: Knudsen Effusion Method [7][8][9][10]
-
Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a very small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Effusion Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured as a function of temperature.
-
Vapor Pressure Calculation: The vapor pressure of the substance at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of the solid and liquid phases, as well as the enthalpy and temperature of fusion.[11][12][13][14][15]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
Enthalpy of Fusion: As the sample melts, an endothermic peak is observed in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion.
Thermochemical Data
As previously stated, experimental thermochemical data for this compound are not currently available in the literature. To provide an indication of the expected values, the following table summarizes experimental and calculated data for structurally related isomers.
Table 1: Thermochemical Data of Selected Substituted Nitrophenols
| Property | 2-Chloro-4-nitrophenol (cr) | 4-Chloro-2-nitrophenol (cr) | 4-Chloro-3-nitrophenol (cr) | 5-Chloro-2-nitrophenol (gas) |
| ΔfH° (kJ·mol-1) | -139.0 ± 2.8 (g) | -149.2 ± 1.8 (g) | -108.8 ± 3.7 (g) | -145.92 (calc.) |
| ΔsubH° (kJ·mol-1) | Not Available | Not Available | Not Available | Not Available |
| Cp,m (J·K-1·mol-1) | Not Available | Not Available | Not Available | Not Available |
| Reference | [7] | [7] | [7] | Calculated Value |
Note: The values for 2-chloro-4-nitrophenol, 4-chloro-2-nitrophenol, and 4-chloro-3-nitrophenol are for the gaseous phase, derived from solid-phase combustion calorimetry and sublimation enthalpies. The value for 5-chloro-2-nitrophenol is a calculated gas-phase enthalpy of formation.
Experimental Workflow and Signaling Pathways
The logical flow of experiments for determining the thermochemical properties is crucial for obtaining a complete thermodynamic profile of the compound.
Caption: Experimental workflow for thermochemical characterization.
While this compound is primarily an intermediate, related nitrophenols are known to be involved in various biological and environmental pathways. For instance, nitrophenols can undergo redox reactions and act as uncouplers of oxidative phosphorylation. A detailed analysis of specific signaling pathways would require further experimental investigation beyond the scope of this thermochemical guide.
Conclusion
This technical guide has outlined the essential experimental methodologies for the comprehensive thermochemical characterization of this compound. Although direct experimental data for this compound remains to be determined, the protocols for rotating-bomb combustion calorimetry, Knudsen effusion, and differential scanning calorimetry provide a clear roadmap for future research. The data on related isomers serve as valuable benchmarks for what can be expected. A complete thermodynamic understanding of this and similar molecules is indispensable for their safe and efficient application in scientific and industrial contexts.
References
- 1. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 2. THE CALORIMETRY OF COMBUSTIONS AND RELATED REACTIONS: INORGANIC REACTIONS - UNT Digital Library [digital.library.unt.edu]
- 3. scimed.co.uk [scimed.co.uk]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. chemistry.montana.edu [chemistry.montana.edu]
- 6. researchgate.net [researchgate.net]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scranton.edu [scranton.edu]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 13. Differential Thermal Analysis and Differential Scanning Calorimetry [ebrary.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Safety Profile of 5-Chloro-2-methyl-4-nitrophenol: An In-depth Technical Guide Based on Structurally Related Compounds
Disclaimer: Specific safety and toxicological data for 5-Chloro-2-methyl-4-nitrophenol is limited in publicly available literature and safety data sheets. This guide provides a comprehensive overview of the safety and hazard information for structurally similar compounds, namely 2-Methyl-4-nitrophenol , 5-Chloro-2-nitrophenol , and 4-Chloro-2-nitrophenol . The information presented herein should be used as a reference to infer potential hazards, and it is imperative to handle this compound with extreme caution, assuming a comparable or greater hazard profile until specific data becomes available.
Physicochemical and Toxicological Data of Related Nitrophenol Derivatives
For ease of comparison, the available quantitative data for the selected structural analogs of this compound have been summarized below.
Table 1: Physical and Chemical Properties
| Property | 2-Methyl-4-nitrophenol | 5-Chloro-2-nitrophenol | 4-Chloro-2-nitrophenol |
| CAS Number | 99-53-6 | 611-07-4 | 89-64-5[1] |
| Molecular Formula | C₇H₇NO₃ | C₆H₄ClNO₃ | ClC₆H₃(NO₂)OH[1] |
| Molecular Weight | 153.14 g/mol [2] | 173.55 g/mol [3] | 173.55 g/mol [1] |
| Melting Point | 93-98 °C[2] | No Data Available | No Data Available |
| Boiling Point | No Data Available | No Data Available | No Data Available |
| Appearance | No Data Available | No Data Available | Solid[1] |
Table 2: GHS Hazard Classification
| Hazard Class | 2-Methyl-4-nitrophenol | 5-Chloro-2-nitrophenol | 4-Chloro-2-nitrophenol |
| Acute Toxicity, Oral | Category 4[4][5] | No Data Available | Category 4[1] |
| Acute Toxicity, Dermal | No Data Available | No Data Available | Category 4[1] |
| Acute Toxicity, Inhalation | No Data Available | No Data Available | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[4][5] | Category 2[6] | Category 2[1] |
| Serious Eye Damage/Irritation | Category 2A[5] | Category 2A[6] | Category 2[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[5] | Category 3 (May cause respiratory irritation) | Category 3 (Respiratory system)[1] |
Potential Toxicological Pathways of Nitrophenols
Nitrophenols are known to exert their toxic effects through several mechanisms. A primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. Additionally, they can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[4]
Experimental Protocols: Acute Oral Toxicity Assessment (OECD 423)
While specific experimental data for this compound is not available, a standard method for assessing the acute oral toxicity of a chemical is the Acute Toxic Class Method (OECD Test Guideline 423). This method is a stepwise procedure using a limited number of animals.
Objective: To determine the acute oral toxicity of a substance and to classify it into a GHS category based on the observed mortality and clinical signs.
Methodology:
-
Animal Model: Typically, female rats are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a certain limit (e.g., 1 mL/100 g body weight).
-
Stepwise Dosing Procedure:
-
A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
A group of three animals is dosed at the selected starting level.
-
The outcome (mortality or survival) determines the next step.
-
If mortality is observed, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.
-
Body weights are recorded weekly.
-
All mortalities are recorded.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Summary of Hazards and Safety Precautions
Based on the data from related compounds, this compound should be considered a hazardous substance.
Potential Health Effects:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5] Symptoms of exposure may include headache, nausea, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[4][7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[4]
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][5] Avoid contact with skin and eyes.[6][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
Environmental Hazards:
-
Nitrophenols can be toxic to aquatic life with long-lasting effects.[8] Releases to the environment should be avoided.
Conclusion
While specific toxicological data for this compound remains scarce, the available information on its structural isomers strongly suggests that it should be handled as a hazardous material. Researchers, scientists, and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. It is recommended that a comprehensive toxicological evaluation be conducted to fully characterize the safety profile of this compound before its use in any application.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-甲基-4-硝基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenol, 5-chloro-2-nitro- | C6H4ClNO3 | CID 11900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. epa.gov [epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nitrated Chlorocresols
Topic: Synthesis of 5-Chloro-2-methyl-4-nitrophenol from p-Chloro-m-cresol
Audience: Researchers, scientists, and drug development professionals.
Note on Synthesis Feasibility: The direct synthesis of this compound from p-chloro-m-cresol (4-chloro-3-methylphenol) is not feasible through a simple nitration reaction due to the differing substitution patterns of the starting material and the desired product. This document outlines a detailed protocol for the synthesis of a structurally related isomer, 4-chloro-2-methyl-5-nitrophenol , starting from 4-chloro-2-methylphenol. This alternative synthesis is well-documented and provides a reliable method for producing a nitrated chlorocresol derivative.
Overview of the Synthetic Strategy
Direct nitration of phenols can lead to a mixture of products and significant oxidation. To achieve regioselective nitration and higher yields, a two-step protection-nitration-deprotection strategy is employed. The hydroxyl group of 4-chloro-2-methylphenol is first protected as a sulfonate ester. This intermediate is then nitrated, and the resulting nitro-sulfonate ester is hydrolyzed to yield the final product, 4-chloro-2-methyl-5-nitrophenol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloro-2-methylphenol | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Fisher Scientific |
| Methanesulfonyl chloride | 99.5% | Acros Organics |
| Diethyl ether | ACS Grade | VWR |
| Hydrochloric acid (2N) | Certified | Fisher Scientific |
| Sulfuric acid, concentrated | ACS Grade | VWR |
| Nitric acid, concentrated | ACS Grade | VWR |
| Sodium hydroxide | Pellets | Fisher Scientific |
| Ethanol | 95% | Decon Labs |
Step 1: Synthesis of 4-Chloro-2-methylphenyl methanesulfonate (Sulfonate Ester Protection)
This step involves the protection of the hydroxyl group of 4-chloro-2-methylphenol as a methanesulfonate ester.
Procedure:
-
To a solution of 90.0 g (0.63 mol) of 4-chloro-2-methylphenol in a suitable reaction vessel, add 81 ml (1.0 mol) of pyridine.
-
With continuous stirring, slowly add 57 ml (0.75 mol) of methanesulfonyl chloride dropwise to the mixture. Maintain the reaction temperature below 80°C during the addition.
-
After the addition is complete, heat the reaction mixture to 80°C for 2 hours.
-
Pour the cooled reaction mixture onto ice.
-
Extract the product with diethyl ether.
-
Wash the combined ether phases with 2N hydrochloric acid and then with water until neutral.
-
Dry the ether phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the 4-chloro-2-methylphenyl methanesulfonate as a waxy solid. This product can be used in the next step without further purification.
Step 2: Nitration of 4-Chloro-2-methylphenyl methanesulfonate
The protected phenol is nitrated to introduce a nitro group onto the aromatic ring.
Procedure:
-
In a reaction flask, add 450 ml of concentrated sulfuric acid and cool the acid to room temperature.
-
With vigorous stirring, add 113 g (0.4 mol) of the 4-chloro-2-methylphenyl methanesulfonate from Step 1.
-
Cool the mixture to 15-17°C.
-
Slowly add 41 g (0.42 mol) of concentrated nitric acid dropwise over a period of 3 hours, ensuring the temperature is maintained between 15°C and 17°C.
-
After the addition, continue stirring the mixture at 15°C for an additional 2 hours.
-
Pour the reaction mixture onto ice.
-
Collect the precipitated crystals by suction filtration.
-
Wash the crystals with water and dry them in a vacuum oven at 50°C.
Step 3: Hydrolysis of 4-Chloro-2-methyl-5-nitrophenyl methanesulfonate to 4-Chloro-2-methyl-5-nitrophenol (Deprotection)
The sulfonate protecting group is removed by hydrolysis to yield the final product.
Procedure:
-
Suspend 84.2 g (0.26 mol) of the nitrated ester from Step 2 in 1 liter of water.
-
Add 30.8 g (0.77 mol) of sodium hydroxide pellets to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture and adjust the pH to 2.1 with 2N hydrochloric acid.
-
Filter the precipitated product by suction.
-
Wash the product with water.
-
Dry the final product, 4-chloro-2-methyl-5-nitrophenol, in a vacuum oven at 50°C.
Quantitative Data Summary
| Step | Product | Starting Material | Moles (mol) | Yield (g) | Yield (%) |
| 1 | 4-Chloro-2-methylphenyl methanesulfonate | 4-Chloro-2-methylphenol | 0.63 | - | - |
| 2 | 4-Chloro-2-methyl-5-nitrophenyl methanesulfonate | 4-Chloro-2-methylphenyl methanesulfonate | 0.40 | 122.3 | ~91% |
| 3 | 4-Chloro-2-methyl-5-nitrophenol | 4-Chloro-2-methyl-5-nitrophenyl methanesulfonate | 0.26 | 45.6 | 95.4% |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-chloro-2-methyl-5-nitrophenol.
Caption: Synthetic pathway for 4-chloro-2-methyl-5-nitrophenol.
Application Notes and Protocols for the Laboratory Preparation of Chlorinated and Nitrated Methylphenols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of a chlorinated nitromethylphenol. Due to the limited availability of a direct published synthesis for 5-Chloro-2-methyl-4-nitrophenol, this guide presents a detailed, robust, and well-documented procedure for the synthesis of its isomer, 4-Chloro-2-methyl-5-nitrophenol . This multi-step synthesis is an excellent case study in regioselective nitration via a protection-nitration-deprotection strategy. Additionally, a protocol for the synthesis of 5-Chloro-2-methyl-4-nitroaniline , a potential precursor to the target molecule, is provided.
Physicochemical and Safety Data
A summary of the key physicochemical properties of the starting materials and the synthesized product is presented in Table 1. Researchers should consult the full Safety Data Sheet (SDS) for each chemical before handling.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Hazards |
| 5-Chloro-2-methylphenol[1][2] | C₇H₇ClO | 142.58 | 72-76[2] | 219.2[2] | Harmful if swallowed, Causes skin and eye irritation[1] |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | -32 | 161-162 | Corrosive, Lachrymator |
| Concentrated Nitric Acid | HNO₃ | 63.01 | -42 | 83 | Oxidizer, Severe skin burns and eye damage |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | Severe skin burns and eye damage |
| Product Isomer: 4-Chloro-2-methyl-5-nitrophenol | C₇H₆ClNO₃ | 187.58 | 97-99 | Not available | Irritant |
| 2-Methyl-5-chloroaniline | C₇H₈ClN | 141.60 | 96-98 | 243 | Toxic, Irritant |
| Potential Precursor: 5-Chloro-2-methyl-4-nitroaniline [3] | C₇H₇ClN₂O₂ | 186.60 | Not available | Not available | Presumed toxic/irritant |
Protocol 1: Synthesis of 4-Chloro-2-methyl-5-nitrophenol
This protocol is adapted from a patented industrial process and involves a three-step procedure to ensure the regioselective introduction of the nitro group.[4]
Reaction Scheme
The overall reaction scheme is as follows:
-
Protection: The hydroxyl group of 4-chloro-2-methylphenol is protected as a methanesulfonate ester.
-
Nitration: The aromatic ring of the methanesulfonate ester is nitrated.
-
Deprotection: The methanesulfonate ester is hydrolyzed to yield the final product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Chloro-2-methyl-5-nitrophenol.
Detailed Methodology
Step 1: Preparation of 4-Chloro-2-methylphenyl methanesulfonate [4]
-
In a suitable reaction vessel, combine 90.0 g (0.63 mol) of 4-chloro-2-methylphenol with 81 mL (1.0 mol) of pyridine.
-
With vigorous stirring, add 57 mL (0.75 mol) of methanesulfonyl chloride dropwise, ensuring the temperature of the reaction mixture does not exceed 80°C.
-
After the addition is complete, heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the ether phases and wash them with 2N hydrochloric acid until neutral, followed by a wash with water.
-
Dry the ether phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent to yield the sulfonic acid ester as a waxy mass, which can be used in the next step without further purification.
Step 2: Nitration of 4-Chloro-2-methylphenyl methanesulfonate [4]
-
To 450 mL of concentrated sulfuric acid, add 113 g (approximately 0.4 mol) of the sulfonic acid ester from Step 1 at room temperature with vigorous stirring.
-
Cool the mixture to 15-17°C in an ice bath.
-
Over a period of 3 hours, add 41 g (0.42 mol) of concentrated nitric acid dropwise, maintaining the temperature between 15°C and 17°C.
-
After the addition, continue to stir the mixture at 15°C for an additional 2 hours.
-
Pour the reaction mixture onto ice. The nitrated product will precipitate.
-
Filter the precipitated crystals using suction filtration.
-
Wash the crystals thoroughly with water.
-
Dry the crystals in a vacuum oven at 50°C. The reported yield is 122.3 g. The product can be recrystallized from ethanol for further purification.
Step 3: Hydrolysis to 4-Chloro-2-methyl-5-nitrophenol [5]
-
Suspend 84.2 g (0.26 mol) of the nitrated ester from Step 2 in 1 L of water.
-
Add 30.8 g (0.77 mol) of sodium hydroxide pellets to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture and adjust the pH to 2.1 with 2N hydrochloric acid. The final product will precipitate.
-
Filter the precipitated solid by suction, wash with water, and dry in a vacuum at 50°C.
-
The reported yield is approximately 45.6 g (95.4% of the theoretical yield).
Protocol 2: Synthesis of 5-Chloro-2-methyl-4-nitroaniline
This protocol outlines the synthesis of the aniline analog, which could potentially be converted to the desired phenol via a Sandmeyer reaction (diazotization followed by hydrolysis). This procedure is adapted from a published method.[3]
Reaction Scheme Diagram
Caption: Synthesis pathway for 5-Chloro-2-methyl-4-nitroaniline.
Detailed Methodology
Step 1: Acetylation of 2-methyl-5-chloroaniline [3]
-
In a 250 mL three-neck flask, combine 14.2 g of 2-methyl-5-chloroaniline, 120 mL of 60% acetic acid, and 16.5 mL of acetic anhydride.
-
Stir the mixture at 70-75°C for 1.5 hours.
-
Pour the reaction mixture into a five-fold volume of 10% NaCl ice water solution to precipitate the product.
-
Filter the solid and dry to obtain N-acetyl-2-methyl-5-chloroaniline.
Step 2: Nitration of N-acetyl-2-methyl-5-chloroaniline [3]
-
In a 250 mL three-neck flask, dissolve 14.7 g of the product from Step 1 in 45 mL of glacial acetic acid and 58 mL of concentrated sulfuric acid.
-
Prepare a nitrating mixture of 6.5 mL of concentrated nitric acid and 16.5 mL of concentrated sulfuric acid, and cool it.
-
Add the nitrating mixture dropwise to the aniline solution while maintaining the temperature at 0-5°C.
-
After addition, stir the reaction at room temperature for 2 hours.
-
Pour the mixture into a five-fold volume of ice water to precipitate the nitrated product.
-
Filter the solid, wash with water until the pH is ~5, and dry.
Step 3: Deacetylation to 5-Chloro-2-methyl-4-nitroaniline [3]
-
In a 250 mL three-neck flask, place 11.4 g of the nitrated product from Step 2 and add 110 mL of 20% NaOH solution.
-
Heat the mixture at 95-98°C for 2 hours to achieve hydrolysis.
-
Cool the solution to 50°C and neutralize to pH 7 with 1:1 hydrochloric acid.
-
Cool further to induce precipitation, filter the solid, and dry to obtain the final product, 5-Chloro-2-methyl-4-nitroaniline.
References
- 1. 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-methylphenol CAS 5306-98-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols: Nitration of 4-chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted phenols is a fundamental electrophilic aromatic substitution reaction critical in the synthesis of various intermediates for pharmaceuticals, agrochemicals, and dyes. 4-chloro-2-methylphenol presents a complex case for nitration due to the interplay of the directing effects of its three substituents: a strongly activating and ortho, para-directing hydroxyl group, a moderately activating and ortho, para-directing methyl group, and a deactivating but ortho, para-directing chloro group. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of desired nitro-substituted isomers.
These application notes provide a detailed overview of the reaction mechanism for the nitration of 4-chloro-2-methylphenol, experimental protocols for its direct nitration, and a discussion on methods to control the regioselectivity of the reaction.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 4-chloro-2-methylphenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are:
-
Generation of the Electrophile: In a typical nitrating mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-2-methylphenol attacks the nitronium ion. The rate and regioselectivity of this attack are governed by the electronic and steric effects of the substituents on the ring.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
Regioselectivity
The directing effects of the substituents on the 4-chloro-2-methylphenol ring determine the position of nitration:
-
Hydroxyl (-OH) group (at C1): A very strong activating group and a powerful ortho, para-director.
-
Methyl (-CH₃) group (at C2): An activating group and an ortho, para-director.
-
Chloro (-Cl) group (at C4): A deactivating group due to its inductive effect, but an ortho, para-director due to resonance.
The positions ortho to the strongly activating hydroxyl group (C2 and C6) are highly favored for electrophilic attack. However, the C2 position is already occupied by a methyl group. Therefore, the primary site for direct nitration is the C6 position .
Nitration at other positions is also possible, leading to a mixture of isomers. The formation of 4-chloro-2-methyl-5-nitrophenol has been reported, particularly when the hydroxyl group is protected, indicating that the electronic influence of the methyl and chloro groups can direct nitration to the C5 position.[1] Direct nitration may also yield a small amount of the product nitrated at the C3 position.
Experimental Protocols
Two primary approaches for the nitration of 4-chloro-2-methylphenol are presented: direct nitration, which typically yields a mixture of isomers, and a regioselective method involving a protecting group.
Protocol 1: Direct Nitration of 4-chloro-2-methylphenol
This protocol is adapted from general procedures for the nitration of substituted phenols and is expected to yield primarily 4-chloro-2-methyl-6-nitrophenol, along with other isomers.
Materials:
-
4-chloro-2-methylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-2-methylphenol (e.g., 10 mmol, 1.43 g) in dichloromethane (20 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (10 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 10 mmol, 0.63 mL) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-chloro-2-methylphenol over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic extracts and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product, a mixture of nitrated isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Products and Yields:
The direct nitration is expected to yield a mixture of isomers. The major product is anticipated to be 4-chloro-2-methyl-6-nitrophenol. The exact yields of the different isomers will depend on the specific reaction conditions.
| Product Isomer | Predicted Major/Minor |
| 4-chloro-2-methyl-6-nitrophenol | Major |
| 4-chloro-2-methyl-5-nitrophenol | Minor |
| 4-chloro-2-methyl-3-nitrophenol | Minor/Trace |
Protocol 2: Regioselective Synthesis of 4-chloro-2-methyl-5-nitrophenol via a Sulfonate Ester Protecting Group[1]
To achieve nitration at the C5 position, the highly activating effect of the hydroxyl group can be masked by converting it into a sulfonate ester. This directs the nitration to the positions activated by the methyl and chloro groups.
Step 1: Synthesis of 4-chloro-2-methylphenyl methanesulfonate [1]
-
To a mixture of 4-chloro-2-methylphenol (0.63 mol) and pyridine (1.0 mol), add methanesulfonyl chloride (0.75 mol) dropwise, keeping the temperature below 80 °C.[1]
-
Heat the mixture at 80 °C for 2 hours.[1]
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the combined ether phases with 2N hydrochloric acid and then with water until neutral.
-
Dry the ether phase and evaporate the solvent to obtain the crude 4-chloro-2-methylphenyl methanesulfonate.
Step 2: Nitration of 4-chloro-2-methylphenyl methanesulfonate [1]
-
Dissolve the crude sulfonate ester in a suitable solvent.
-
Cool the solution to approximately 0 °C.[1]
-
Add a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise.[1]
-
Stir the reaction at 0 °C for a specified time (e.g., 2 hours).
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-chloro-2-methyl-5-nitrophenyl methanesulfonate.
Step 3: Hydrolysis of the Sulfonate Ester
-
The purified 4-chloro-2-methyl-5-nitrophenyl methanesulfonate is then hydrolyzed by heating with an acid or a base to cleave the sulfonate ester and regenerate the hydroxyl group, yielding the final product, 4-chloro-2-methyl-5-nitrophenol.
Data Presentation
The following table summarizes the expected outcomes of the nitration reactions. Quantitative data from literature for the direct nitration of this specific substrate is scarce; therefore, the yields are presented as qualitative predictions.
| Reaction Method | Major Product | Minor Product(s) | Typical Yield |
| Direct Nitration | 4-chloro-2-methyl-6-nitrophenol | 4-chloro-2-methyl-5-nitrophenol, 4-chloro-2-methyl-3-nitrophenol | Mixture of isomers |
| Nitration with -OH protection | 4-chloro-2-methyl-5-nitrophenol | Minimal other isomers | Good to excellent[1] |
Visualizations
Diagram 1: Reaction Mechanism for the Direct Nitration of 4-chloro-2-methylphenol
Caption: Electrophilic aromatic substitution mechanism for the direct nitration.
Diagram 2: Logical Workflow for Regioselective Nitration
Caption: Workflow for achieving regioselectivity using a protecting group strategy.
References
Applications of 5-Chloro-2-methyl-4-nitrophenol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methyl-4-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in various organic syntheses. While specific documented applications for this particular isomer are limited in publicly available literature, its structural features—a reactive phenol group, a nitro group that can be reduced, and a chlorinated aromatic ring—suggest its utility as a precursor for the synthesis of a range of target molecules, including dyes, agrochemicals, and pharmaceutical intermediates.
This document provides a detailed overview of the potential applications of this compound, drawing parallels from the established chemistry of its isomers and related nitrophenolic compounds. As a primary example, a detailed synthetic protocol for the closely related isomer, 4-Chloro-2-methyl-5-nitrophenol , is provided, based on patented industrial processes. This serves as a representative model for the synthetic transformations involving this class of compounds.
Potential Applications of this compound
Based on the known reactivity of nitrophenols and the applications of its isomers, this compound can be considered a valuable starting material for the following:
-
Synthesis of Azo Dyes: The phenolic group can be coupled with diazonium salts to form azo dyes. The substituents on the aromatic ring (chloro, methyl, and nitro groups) would influence the color and fastness properties of the resulting dyes.
-
Precursor for Agrochemicals: The related compound, 5-methyl-2-nitrophenol, is a known intermediate in the preparation of herbicides.[1] By analogy, this compound could be utilized in the synthesis of novel pesticides and herbicides.
-
Intermediate for Pharmaceutical Synthesis: The nitro group can be readily reduced to an amino group, which is a key functional group for the synthesis of various pharmaceuticals. The resulting 4-amino-5-chloro-2-methylphenol can be a precursor for the synthesis of heterocyclic compounds and other bioactive molecules.
-
Synthesis of Heterocyclic Compounds: The amino derivative of this compound can undergo cyclization reactions to form benzoxazoles and other heterocyclic systems, which are important scaffolds in medicinal chemistry. A study on the biotransformation of 4-chloro-2-nitrophenol has shown its conversion to 5-chloro-2-methylbenzoxazole, indicating a plausible synthetic pathway from the corresponding aminophenol.
Representative Synthesis: Preparation of 4-Chloro-2-methyl-5-nitrophenol
The following section details the synthesis of the isomer 4-Chloro-2-methyl-5-nitrophenol, which illustrates the synthetic methodology applicable to this class of compounds. The process involves the protection of the phenolic hydroxyl group as a sulfonate ester, followed by nitration and subsequent deprotection.[2]
Reaction Scheme
Caption: Synthetic pathway for 4-Chloro-2-methyl-5-nitrophenol.
Quantitative Data
| Step | Reactant | Reagent(s) | Product | Yield (%) | Purity | Reference |
| 1 | 4-Chloro-2-methylphenol | Benzenesulfonyl chloride, NaOH | 4-Chloro-2-methylphenyl benzenesulfonate | 89.3 | Not specified | [2] |
| 2 | 4-Chloro-2-methylphenyl benzenesulfonate | HNO₃, H₂SO₄ | 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate | Not specified | Purified by recrystallization | [2] |
| 3 | 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate | aq. NaOH | 4-Chloro-2-methyl-5-nitrophenol | Very good | Pure | [2] |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-methylphenyl benzenesulfonate [2]
-
A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70 °C.
-
A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.
-
The mixture is stirred at 60 °C for 2 hours.
-
The mixture is then cooled, and the precipitate is filtered off with suction.
-
The product, 4-chloro-2-methylphenyl benzenesulfonate, is obtained with a yield of 202.1 g (89.3% of theory) and can be used in the next step without further purification.
Step 2: Nitration of 4-Chloro-2-methylphenyl benzenesulfonate [2]
-
The 4-chloro-2-methylphenyl benzenesulfonate from Step 1 is subjected to nitration using a mixture of nitric acid and sulfuric acid.
-
The reaction is carried out at approximately 15 °C to avoid the formation of by-products.
-
The nitration yields 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate.
-
The product can be purified by recrystallization.
Step 3: Synthesis of 4-Chloro-2-methyl-5-nitrophenol [2]
-
The purified 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate is treated with an aqueous sodium hydroxide solution.
-
The mixture is heated to reflux temperature to facilitate the cleavage of the benzenesulfonyl group.
-
The desired product, 4-chloro-2-methyl-5-nitrophenol, is obtained in a pure form and in very good yield upon cooling and isolation.
Logical Workflow for Synthesis
References
The Versatility of Chlorinated Methylnitrophenols as Chemical Intermediates
Introduction
5-Chloro-2-methyl-4-nitrophenol and its isomers are valuable chemical intermediates in the synthesis of a wide range of more complex molecules. Their utility is primarily derived from the reactive nature of the functional groups on the phenol ring: the nitro group, the chlorine atom, and the hydroxyl group. These sites allow for a variety of chemical modifications, making these compounds key building blocks in the pharmaceutical, agrochemical, and dye industries. Due to a lack of specific data for this compound, this report will focus on the well-documented applications and synthesis of its closely related and commercially significant isomers, such as 4-Chloro-2-methyl-5-nitrophenol and 4-Chloro-5-methyl-2-nitrophenol.
Applications in Synthesis
Chlorinated methylnitrophenols serve as precursors in the development of pharmaceuticals and agrochemicals.[1] The presence of the nitro and chloro groups allows for nucleophilic substitution reactions, while the phenolic hydroxyl group can be derivatized, for instance, through etherification or esterification. The nitro group can also be reduced to an amine, opening up another avenue for further chemical transformations, such as diazotization and subsequent reactions to introduce a variety of other functional groups.
These compounds are foundational in the synthesis of azo dyes and other pigments.[2] They also play a role in the development of new materials through their incorporation into more complex molecular structures.[1]
Synthetic Methodologies
The synthesis of chlorinated methylnitrophenols often involves a multi-step process that begins with a substituted phenol. A general approach includes the protection of the reactive hydroxyl group, followed by nitration and subsequent deprotection.
A common synthetic route to produce an isomer, 4-Chloro-2-methyl-5-nitrophenol, is outlined below. This process starts with 4-chloro-2-methylphenol and employs a sulfonyl protecting group to direct the nitration to the desired position.
Experimental Workflow for the Synthesis of 4-Chloro-2-methyl-5-nitrophenol
Caption: Synthetic pathway for 4-Chloro-2-methyl-5-nitrophenol.
Quantitative Data Summary
The following tables summarize the key quantitative data from the synthesis of 4-Chloro-2-methyl-5-nitrophenol, providing a clear overview of the reaction parameters and outcomes.
| Step | Reactants | Reagents | Temperature (°C) | Duration | Product | Yield (%) |
| 1. Protection | 4-Chloro-2-methylphenol, Benzenesulfonyl chloride | Sodium hydroxide (aq) | 60-70 | 2 hours | 4-Chloro-2-methylphenyl benzenesulfonate | 89.3 |
| 2. Nitration | 4-Chloro-2-methylphenyl benzenesulfonate | Nitric acid, Sulfuric acid | ~15 | - | 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate | - |
| 3. Deprotection | 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate | Sodium hydroxide (aq) | Reflux | - | 4-Chloro-2-methyl-5-nitrophenol | High |
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-Chloro-2-methyl-5-nitrophenol.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methylphenyl benzenesulfonate (Protection)
-
A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70°C.[3]
-
A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.[3]
-
The mixture is stirred at 60°C for 2 hours.[3]
-
The mixture is then cooled, and the precipitate is filtered off with suction to yield 202.1 g (89.3% of theory) of the product.[3]
Protocol 2: Synthesis of 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate (Nitration)
-
The 4-chloro-2-methylphenyl benzenesulfonate from the previous step is subjected to nitration.
-
A mixture of sulfuric acid and nitric acid is used as the nitrating agent.[3]
-
The reaction is carried out at approximately 15°C to prevent the formation of by-products.[3]
Protocol 3: Synthesis of 4-Chloro-2-methyl-5-nitrophenol (Deprotection)
-
The 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate is treated with an aqueous sodium hydroxide solution.[3]
-
The mixture is heated to reflux to cleave the benzenesulfonyl group.[3]
-
The desired product, 4-chloro-2-methyl-5-nitrophenol, is obtained in a pure form and in very good yield.[3]
Logical Relationship of Synthetic Steps
The synthesis of 4-Chloro-2-methyl-5-nitrophenol is a sequential process where the output of one step serves as the input for the next. This logical flow ensures the regioselective introduction of the nitro group.
References
Experimental protocol for using 5-Chloro-2-methyl-4-nitrophenol in assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methyl-4-nitrophenol is a chromogenic compound with potential applications in various enzymatic assays. While direct experimental protocols for this specific molecule are not widely documented, its structural similarity to other nitrophenol-based substrates suggests its utility in developing colorimetric assays for a range of enzymes, particularly hydrolases such as phosphatases, glycosidases, and proteases. When conjugated to a substrate moiety (e.g., phosphate, sugar, or peptide), the enzymatic cleavage of this bond releases the 5-Chloro-2-methyl-4-nitrophenolate ion, which exhibits a distinct color that can be quantified spectrophotometrically. This application note provides a generalized framework and hypothetical protocols for the use of this compound derivatives in enzyme activity and inhibitor screening assays.
Principle of the Assay
The core principle of an assay using a this compound-based substrate lies in the enzymatic liberation of the chromogenic this compound. In its conjugated form, the substrate is colorless. Upon enzymatic hydrolysis, the free this compound is released. In an alkaline environment, the hydroxyl group of the nitrophenol deprotonates to form the 5-Chloro-2-methyl-4-nitrophenolate ion, which has a strong absorbance at a specific wavelength, resulting in a colored solution. The intensity of the color is directly proportional to the amount of product formed and thus to the enzyme activity.
Potential Applications
Based on the established use of similar chromogenic substrates like p-nitrophenyl phosphate (pNPP), derivatives of this compound could be synthesized for various assays, including:
-
Phosphatase Assays: Using 5-Chloro-2-methyl-4-nitrophenyl phosphate to measure the activity of alkaline and acid phosphatases.
-
Glycosidase Assays: Employing glycoside derivatives (e.g., 5-Chloro-2-methyl-4-nitrophenyl-β-D-glucuronide) to screen for β-glucuronidase activity.
-
Protease Assays: Utilizing peptide substrates C-terminally linked to this compound to measure the activity of specific proteases.
-
High-Throughput Screening (HTS): The colorimetric nature of the assay makes it amenable to HTS formats for the discovery of enzyme inhibitors or activators.
Data Presentation
The following table summarizes hypothetical quantitative data for a 5-Chloro-2-methyl-4-nitrophenyl-based substrate in a generic enzyme assay. Note: This data is illustrative and not based on experimental results for this specific compound.
| Parameter | Value | Conditions |
| Substrate | 5-Chloro-2-methyl-4-nitrophenyl phosphate (Hypothetical) | - |
| Enzyme | Alkaline Phosphatase (Generic) | - |
| Optimal Wavelength (λmax) | 405 - 420 nm | pH 9.5 |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | pH 9.5 |
| Michaelis Constant (Km) | 0.1 - 5 mM | 37°C, pH 9.5 |
| Optimal pH Range | 9.0 - 10.5 | - |
| Limit of Detection (LOD) | 0.1 - 1 µM of product | 96-well plate format |
Experimental Protocols
Below are detailed, hypothetical methodologies for key experiments using a 5-Chloro-2-methyl-4-nitrophenyl-based substrate.
Protocol 1: General Enzyme Activity Assay
This protocol describes a general method for determining the activity of a hydrolase enzyme.
Materials:
-
5-Chloro-2-methyl-4-nitrophenyl-based substrate (e.g., 5-Chloro-2-methyl-4-nitrophenyl phosphate)
-
Enzyme solution (e.g., Alkaline Phosphatase)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, with 1 mM MgCl₂)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the 5-Chloro-2-methyl-4-nitrophenyl-based substrate in an appropriate solvent (e.g., water or DMSO).
-
Prepare a series of enzyme dilutions in Assay Buffer to determine the optimal enzyme concentration.
-
Prepare the Assay Buffer and Stop Solution.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 25 µL of the enzyme solution to the appropriate wells. Include a "no enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to each well to start the reaction. The final volume in each well is 100 µL.
-
-
Incubation:
-
Incubate the plate at the reaction temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and develop the color.
-
-
Measure Absorbance:
-
Read the absorbance of each well at the optimal wavelength (e.g., 410 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the sample wells.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound, c is the concentration of the product, and l is the path length.
-
Protocol 2: Enzyme Inhibitor Screening Assay
This protocol is designed for screening potential enzyme inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents: As described in Protocol 1.
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound solution to the sample wells. Add 10 µL of solvent (e.g., DMSO) to the control wells ("no inhibitor" and "no enzyme").
-
Add 25 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the reaction temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate, Incubate, Stop, and Measure: Follow steps 3-6 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of "no inhibitor" control)] x 100
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway where a phosphatase, which could be assayed using a 5-Chloro-2-methyl-4-nitrophenyl-based substrate, plays a key role in dephosphorylating a downstream effector, thereby modulating a cellular response.
Caption: Generic signaling cascade involving a phosphatase.
Experimental Workflow Diagram
This diagram outlines the general workflow for an enzyme inhibition assay using a this compound-based chromogenic substrate.
Caption: Workflow for an enzyme inhibitor screening assay.
Application Notes and Protocols for the Analytical Detection of 5-Chloro-2-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 5-Chloro-2-methyl-4-nitrophenol, a compound of interest in various industrial and environmental contexts. The following sections detail established analytical techniques, present comparative quantitative data, and offer a detailed protocol for a recommended method.
Introduction to Analytical Approaches
The detection of this compound can be effectively achieved using several analytical techniques. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] Sample preparation is a critical step to ensure accurate quantification and typically involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from complex matrices.[1][3]
Comparative Analysis of Analytical Methods
The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of quantitative data for the analysis of nitrophenols and chlorophenols using different techniques. While specific data for this compound is limited, the data for structurally similar compounds provides a reliable reference for expected performance.
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | 4-Nitrophenol, 2-Nitrophenol, 2,4-Dinitrophenol | Tap Water | - | - | 200–8000 ng/mL | 90–112 | [1] |
| LC-MS/MS | 2-Nitrophenol, 4-Nitrophenol | Surface Water | 0.02 µg/L | - | 0.05–10 µg/L | - | [4] |
| GC-MS | Phenols | Drinking Water | 0.02-0.58 µg/L | - | 0.1-15 µg/L | - | [5] |
| HPLC-UV | 3-Methyl-4-nitrophenol | Mouse Urine | 0.87 µg/mL | - | - | - | [6] |
| UPLC-MS/MS | 4-Nitrophenol | Drug Substance | - | 0.1 ppm | 0.1-1.5 ppm | 97.8-103.2 | [7] |
Note: The data presented for analogous compounds is expected to be comparable for this compound under similar analytical conditions.
Experimental Workflow: HPLC-UV Method
The following diagram illustrates the general workflow for the analysis of this compound in a water sample using HPLC with UV detection.
Detailed Protocol: HPLC-UV Method for this compound in Water Samples
This protocol is adapted from established methods for the analysis of nitrophenols in water matrices.[1]
1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Standard laboratory glassware and equipment
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
SPE manifold
-
Nitrogen evaporator
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the sample to a pH below 3 with concentrated HCl to preserve the analyte.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar compounds.
-
Analyte Elution: Elute the retained this compound from the cartridge using 5 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase and vortex to ensure complete dissolution. The sample is now ready for HPLC analysis.
4. HPLC-UV Analysis
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: The maximum absorbance wavelength for this compound should be determined by scanning a standard solution. A wavelength around 270-320 nm is expected for nitrophenols.[6]
-
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the analytical standard. Quantify the concentration using the calibration curve.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical steps and the desired outcome of accurate quantification.
References
Application Note: HPLC Analysis of 5-Chloro-2-methyl-4-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2-methyl-4-nitrophenol is a substituted phenol compound of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness. This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method. The described method is based on established principles for the analysis of related nitrophenol and chlorophenol compounds.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound is separated from other components in the sample matrix based on its partitioning between the stationary and mobile phases. The analyte is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Analyst: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Buffer components: Phosphoric acid (analytical grade)
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (v/v/v) |
| Gradient Program | See Table 2 for a typical gradient elution program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated around 290 - 320 nm (requires optimization) |
| Run Time | Approximately 15 minutes |
Table 1: HPLC Instrument and Chromatographic Conditions
Table 2: Example Gradient Elution Program
| Time (minutes) | % Acetonitrile | % Water (with 0.1% H₃PO₄) |
| 0.0 | 40 | 60 |
| 10.0 | 80 | 20 |
| 12.0 | 80 | 20 |
| 12.1 | 40 | 60 |
| 15.0 | 40 | 60 |
Note: The gradient may need to be optimized based on the specific column and sample matrix.
Preparation of Solutions
a. Mobile Phase Preparation: To prepare 1 L of the aqueous component of the mobile phase, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
b. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C and protected from light.
c. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
d. Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, an appropriate amount should be accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile), followed by dilution with the mobile phase. For liquid samples, a direct dilution with the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 7.5 min (highly dependent on conditions) |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: Hypothetical Method Validation Data
Data Presentation
Quantitative data should be recorded and processed using appropriate chromatography data software. The calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of this compound in the samples is then determined from the calibration curve using linear regression.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Parameters
The following diagram shows the logical relationship and dependencies of the key parameters in the HPLC method.
Caption: Interdependencies of HPLC method parameters and performance.
Application Notes and Protocols for the Gas Chromatographic Analysis of 5-Chloro-2-methyl-4-nitrophenol
This document provides detailed application notes and protocols for the quantitative analysis of 5-Chloro-2-methyl-4-nitrophenol in various sample matrices using gas chromatography (GC). Given the polar nature and low volatility of phenolic compounds, derivatization is a critical step to ensure optimal chromatographic performance.
Introduction
This compound is a halogenated nitrophenolic compound. Accurate and sensitive quantification of such compounds is essential in environmental monitoring, toxicology studies, and pharmaceutical development. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust and reliable analytical approach. However, direct analysis of polar analytes like phenols can lead to poor peak shape and low sensitivity.[1][2] To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic resolution and detection.[3]
This guide outlines two primary derivatization methods—silylation and acetylation—followed by a comprehensive GC-MS protocol.
Derivatization Protocols
Derivatization is essential for converting non-volatile compounds into volatile derivatives suitable for GC analysis.[4] For phenolic compounds, silylation and acetylation are common and effective techniques.[1][5]
Silylation using BSTFA
Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][3] Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent.[1]
Experimental Protocol:
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetone or dichloromethane) and 100 µL of BSTFA to the dried sample residue. Reaction rates are notably faster in acetone.[1]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Alternatively, the reaction can proceed at room temperature for 3 hours.[1]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Acetylation using Acetic Anhydride
Acetylation involves the reaction of the phenolic hydroxyl group with acetic anhydride in an alkaline medium to form a more volatile acetate ester.[5]
Experimental Protocol:
-
Sample Preparation: The analyte should be in an aqueous solution. Adjust the pH of the sample to be alkaline using a suitable base.
-
Reagent Addition: Add a specific volume of acetic anhydride to the sample. The optimal volume should be determined based on the sample concentration.
-
Reaction: The derivatization is typically rapid and can be performed at room temperature.[5]
-
Extraction: Following derivatization, the acetylated analyte is extracted from the aqueous phase using a suitable organic solvent (e.g., petroleum ether).[6]
-
Drying and Analysis: The organic extract is dried over anhydrous sodium sulfate and then concentrated before GC-MS analysis.[6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
For samples in a liquid matrix, such as water or biological fluids, a liquid-liquid extraction (LLE) is a common technique to isolate and pre-concentrate the analyte of interest.[4]
Experimental Protocol:
-
Sample Acidification: Acidify the aqueous sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid) to ensure the phenolic compound is in its protonated form.
-
Solvent Extraction: Transfer the acidified sample to a separatory funnel and add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or a toluene/petroleum ether mixture).[4][6]
-
Extraction: Shake the funnel vigorously for several minutes, periodically venting to release pressure. Allow the layers to separate.
-
Collection: Drain the organic layer. Repeat the extraction process two more times with fresh solvent to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. The solvent can then be evaporated to a smaller, desired volume before the derivatization step.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: A low-polarity silarylene phase column, such as an Agilent CP-Sil 8 CB (50 m x 0.32 mm, 0.12 µm film thickness) or a Thermo Scientific TraceGOLD TG-5SilMS, is recommended for the analysis of phenols.[6][7]
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature of 90°C, hold for 1 min, ramp to 160°C at 5°C/min, then ramp to 280°C at 15°C/min, and hold for 5 min. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Quantitative Data Summary
The following tables summarize the expected quantitative performance for the analysis of derivatized this compound. These values are representative and may vary depending on the specific analytical setup.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte (Derivative) | Expected Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 15.5 - 17.0 | 259 (M+) | 244 | 198 |
| This compound-Acetate | 14.0 - 15.5 | 229 (M+) | 187 | 159 |
Table 2: Method Validation Parameters
| Parameter | Silylation Method | Acetylation Method |
| Linear Range | 1 - 500 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Experimental workflow for sample preparation and derivatization prior to GC-MS analysis.
Caption: Logical workflow of the GC-MS analysis process for the derivatized analyte.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. journal.gnest.org [journal.gnest.org]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: The Synthesis of Niclosamide from 2-Chloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 5-Chloro-2-methyl-4-nitrophenol presents a scaffold of interest in medicinal chemistry, this document focuses on a closely related and commercially significant analogue, 2-chloro-4-nitroaniline, as a starting material for the synthesis of the pharmaceutical agent Niclosamide. Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is an anthelmintic drug that has been used to treat tapeworm infections.[1] More recently, it has garnered significant attention for its potential as an anticancer, antiviral, and antibacterial agent due to its modulation of multiple key cellular signaling pathways.[2]
This document provides detailed application notes on the synthesis of Niclosamide, presenting quantitative data in structured tables and outlining comprehensive experimental protocols. Furthermore, it includes visualizations of the synthetic route and the primary signaling pathways affected by Niclosamide, created using the DOT language for clarity and reproducibility.
Data Presentation
Physicochemical Properties of Niclosamide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | [1] |
| Molecular Weight | 327.12 g/mol | [3] |
| Melting Point | 224-229 °C | [4] |
| Appearance | Pale yellow, crystalline solid | [1] |
| Solubility | Poorly soluble in water (5-8 µg/mL at 20 °C) | [4] |
| pKa | 5.6 - 7.2 | [4] |
Summary of Niclosamide Synthesis Yields
| Catalyst / Method | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Phosphorus trichloride (PCl₃) | Chlorobenzene | 3 hours | 68.7 | [5] |
| Thionyl chloride (SOCl₂) | Dichloromethane | Not specified | 31 (2-step) | [6] |
| Phase Transfer Catalyst (Etamon chloride) | Solvent-free | 2-3 hours | 78.9 | [7] |
| Phase Transfer Catalyst (Tetrabutylammonium chloride) | Solvent-free | 2-3 hours | 82.2 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Niclosamide using Phosphorus Trichloride
This protocol details the synthesis of Niclosamide via the reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline using phosphorus trichloride as a condensing agent.[5]
Materials:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene
-
Ethyl acetate (or acetone) for recrystallization
Procedure:
-
In a reaction vessel, dissolve 3.44 g (20.0 mmol) of 5-chlorosalicylic acid and 3.44 g (20.0 mmol) of 2-chloro-4-nitroaniline in chlorobenzene.
-
Heat the mixture to 135 °C.
-
Slowly add a solution of 2.4 g (17.5 mmol) of phosphorus trichloride dissolved in chlorobenzene to the reaction mixture.
-
Maintain the reaction at 135 °C for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Filter the resulting solid and wash it.
-
Recrystallize the crude product from ethyl acetate or acetone to obtain pure N-(2-chloro-4-nitro-phenyl)-5-chloro-2-hydroxy-benzamide (Niclosamide).
-
The expected yield of the white solid product is approximately 6.8 g (68.7%).[5]
Protocol 2: Synthesis of Niclosamide using a Phase Transfer Catalyst (Solvent-Free)
This protocol describes a solvent-free synthesis of Niclosamide using a phase transfer catalyst, offering a potentially greener alternative.[7]
Materials:
-
5-chlorosalicylic acid (desiccated)
-
2-chloro-4-nitroaniline (desiccated)
-
Etamon chloride (Tetraethylammonium chloride)
-
Tap water
Procedure:
-
Thoroughly pulverize and mix 17.2 g of desiccated 5-chlorosalicylic acid, 17.2 g of desiccated 2-chloro-4-nitroaniline, and 0.83 g of etamon chloride.
-
Under vigorous stirring, slowly heat the mixture until one of the raw materials melts. Continue stirring for 10 minutes.
-
Increase the temperature to 120 °C and maintain the reaction for 2-3 hours.
-
Cool the reaction mixture to 80 °C.
-
Add 275 mL of tap water and stir thoroughly for 30 minutes at 60 °C.
-
Filter the hot mixture and wash the filter cake three times with hot water (50-60 °C).
-
Dry the crude product under an infrared lamp at 60-80 °C for 6 hours to obtain amber-colored solid Niclosamide.
-
The expected yield is approximately 25.8 g, with a purity of 84.6%, resulting in a final yield of 78.9%.[7]
Visualizations
Synthesis of Niclosamide
Caption: Reaction scheme for the synthesis of Niclosamide.
Experimental Workflow for Niclosamide Synthesis
Caption: A generalized workflow for the synthesis and purification of Niclosamide.
Key Signaling Pathways Inhibited by Niclosamide
Caption: Niclosamide inhibits multiple pro-survival signaling pathways in cancer cells.
Conclusion
2-Chloro-4-nitroaniline serves as a readily available and effective starting material for the synthesis of Niclosamide, a drug with a broad spectrum of biological activities. The synthetic protocols provided offer reliable methods for its preparation, with opportunities for process optimization through the use of different catalysts and reaction conditions. The multifaceted mechanism of action of Niclosamide, involving the inhibition of critical signaling pathways such as Wnt/β-catenin, STAT3, and mTORC1, underscores its potential for repurposing in various therapeutic areas beyond its traditional use as an anthelmintic. Further research into the synthesis of Niclosamide analogues and the elucidation of its complex biological interactions will continue to be a fertile area of investigation for drug development professionals.
References
- 1. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 6. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 5-Chloro-2-methyl-4-nitrophenol in Azo Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methyl-4-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of azo dyes and pigments. While specific examples of its large-scale industrial use are not widely documented in publicly available literature, its chemical structure—a substituted phenol—makes it a viable candidate for use as a coupling component in azo dye synthesis. This document provides detailed application notes and a hypothetical experimental protocol for the synthesis of an azo disperse dye using this compound. The protocols and data presented are based on established principles of azo dye chemistry and are intended to serve as a practical guide for researchers exploring the use of this compound in dye and pigment development.
Introduction to Azo Dye Synthesis
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves a two-step process:
-
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol or an aniline derivative.
The specific shade, fastness properties, and solubility of the resulting azo dye are determined by the chemical structures of both the diazo and the coupling components. This compound, with its activated phenolic ring, can serve as an effective coupling component.
Hypothetical Application: Synthesis of a Disperse Azo Dye
Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester and cellulose acetate. The following section outlines a hypothetical synthesis of a novel disperse azo dye using this compound as the coupling component and the diazonium salt of 4-nitroaniline as the diazo component.
Proposed Reaction Scheme
The proposed synthesis involves the diazotization of 4-nitroaniline followed by its coupling with this compound.
Caption: Proposed synthesis of an azo disperse dye.
Experimental Protocols
The following protocols are provided as a guideline for the laboratory-scale synthesis of the proposed azo dye.
Materials and Equipment
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
pH indicator paper
-
Melting point apparatus
-
FTIR and UV-Vis spectrophotometers
Diazotization of 4-Nitroaniline (Diazo Component)
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15 minutes after the addition is complete to ensure full diazotization. The resulting solution is the diazonium salt solution.
Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 1.87 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Check the pH of the solution; it should remain alkaline.
Isolation and Purification of the Azo Dye
-
Filter the precipitated dye using a Büchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to purify it.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the proposed azo disperse dye.
| Parameter | Value |
| Reactants | |
| 4-Nitroaniline | 1.38 g (0.01 mol) |
| This compound | 1.87 g (0.01 mol) |
| Product | |
| Theoretical Yield | 3.5 g |
| Actual Yield | 3.0 g |
| Percentage Yield | 85.7% |
| Melting Point | 210-215 °C (decomposes) |
| Color | Deep Red |
| Spectroscopic Data | |
| λmax (in DMF) | 520 nm |
| FTIR (cm⁻¹) | 3450 (O-H), 1600 (N=N), 1520 & 1340 (NO₂), 750 (C-Cl) |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of the azo disperse dye.
Caption: Experimental workflow for azo dye synthesis.
Concluding Remarks
While this compound is not a widely cited intermediate in the dye and pigment industry, its chemical structure suggests its potential as a valuable coupling component. The provided hypothetical protocol offers a solid foundation for researchers to explore its use in creating novel azo dyes. Further research would be necessary to fully characterize the properties of such dyes, including their fastness, toxicity, and potential applications in various fields, including drug development where azo compounds can act as pro-drugs or targeted delivery agents. The exploration of such novel dye structures could lead to the development of colorants with unique properties and functionalities.
Application Notes and Protocols for the Biotransformation of 4-chloro-2-nitrophenol by Microorganisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for studying the biotransformation of 4-chloro-2-nitrophenol (4C2NP), a xenobiotic compound of environmental concern. The protocols described herein are compiled from various research studies and are intended to guide researchers in isolating and characterizing microorganisms capable of transforming 4C2NP, as well as in identifying the resulting metabolites.
Introduction to 4-chloro-2-nitrophenol Biotransformation
4-chloro-2-nitrophenol is a toxic and recalcitrant environmental pollutant originating from industrial processes such as the manufacturing of dyes, pesticides, and pharmaceuticals.[1] Microbial biotransformation presents a cost-effective and environmentally friendly approach for the remediation of 4C2NP-contaminated sites.[2] Various microorganisms, including bacteria of the genera Pseudomonas, Exiguobacterium, Bacillus, and Rhodococcus, have been shown to degrade or transform this compound through different metabolic pathways.[2][3][4][5]
The biotransformation of 4C2NP can proceed via several routes, primarily initiated by the reduction of the nitro group to an amino group, leading to the formation of 4-chloro-2-aminophenol (4C2AP).[2] This intermediate can be further metabolized. Another observed pathway involves the formation of 5-chloro-2-methylbenzoxazole through a detoxification mechanism.[4] Some bacteria can also utilize 4C2NP as a sole source of carbon and energy, leading to its complete mineralization.[2][5]
These notes will detail the necessary protocols for the enrichment and isolation of 4C2NP-transforming microorganisms, cultivation for biotransformation studies, and the analytical methods required for monitoring the parent compound and its metabolites.
Data Presentation
The following tables summarize quantitative data from various studies on the microbial biotransformation of 4C2NP.
Table 1: Microbial Strains and their 4C2NP Biotransformation Capabilities
| Microorganism | Strain | Source of Isolation | Maximum 4C2NP Concentration Transformed | Key Metabolites Identified | Reference |
| Pseudomonas sp. | JHN | Chemical-contaminated wastewater | 0.6 mM | 5-chloro-2-methylbenzoxazole | [3] |
| Exiguobacterium sp. | PMA | Chemically-contaminated site | 0.6 mM | 4-chloro-2-aminophenol (4C2AP), 2-aminophenol (2AP) | [2] |
| Bacillus sp. | MW-1 | Marine environment | Not specified | 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, 5-chloro-2-methylbenzoxazole | [4][6] |
| Rhodococcus imtechensis | RKJ300 | Pesticide-contaminated soil | Not specified | Chlorohydroquinone, Hydroquinone | [5][7] |
Table 2: Effect of Initial 4C2NP Concentration on the Growth of Pseudomonas sp. JHN
| Initial 4C2NP Concentration (mM) | Additional Carbon Source | Observation | Reference |
| 0.2 | 10 mM Glucose | Growth observed | [3][8] |
| 0.4 | 10 mM Glucose | Growth observed | [3][8] |
| 0.6 | 10 mM Glucose | Growth observed, complete decolorization within 16 hours | [3][8] |
| 0.8 | 10 mM Glucose | No bacterial growth | [3][8] |
Experimental Protocols
Protocol 1: Enrichment and Isolation of 4C2NP-Degrading Microorganisms
Objective: To isolate microorganisms from environmental samples capable of utilizing 4C2NP as a sole carbon and energy source.
Materials:
-
Environmental sample (e.g., soil or water from a contaminated site)
-
Minimal Salt Medium (MSM) (see composition below)
-
4-chloro-2-nitrophenol (4C2NP) stock solution (100 mM in a suitable solvent)
-
Petri dishes
-
Incubator shaker
-
Autoclave
Minimal Salt Medium (MSM) Composition (per liter):
-
Na₂HPO₄: 4.0 g
-
KH₂PO₄: 2.0 g
-
(NH₄)₂SO₄: 0.8 g
-
MgSO₄·7H₂O: 0.8 g
-
Trace element solution: 1 ml
-
Adjust pH to 7.0-7.2
Procedure:
-
Enrichment:
-
Prepare 100 ml of MSM in a 250 ml Erlenmeyer flask.
-
Add 1 g of soil sample or 1 ml of water sample to the flask.
-
Spike the medium with 4C2NP to a final concentration of 0.1 mM.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm.
-
Monitor the culture for growth (turbidity) and disappearance of the yellow color of 4C2NP.
-
Once growth is observed, transfer an aliquot (e.g., 5% v/v) to a fresh flask of MSM with a slightly higher concentration of 4C2NP (e.g., 0.2 mM).
-
Repeat this subculturing step several times, gradually increasing the 4C2NP concentration.
-
-
Isolation:
-
After several rounds of enrichment, take a sample from the culture and perform serial dilutions in sterile MSM.
-
Plate the dilutions onto MSM agar plates containing 0.2 mM 4C2NP as the sole carbon source.
-
Incubate the plates at 30°C until distinct colonies appear.
-
Pick individual colonies and re-streak them on fresh MSM-4C2NP agar plates to ensure purity.
-
Isolated colonies can then be grown in liquid MSM with 4C2NP for further characterization.
-
Protocol 2: Biotransformation of 4C2NP in Liquid Culture
Objective: To study the biotransformation of 4C2NP by an isolated microbial strain and to collect samples for metabolite analysis.
Materials:
-
Isolated microbial strain
-
Minimal Salt Medium (MSM) or a rich medium like Luria-Bertani (LB) broth (if co-metabolism is being studied)
-
4C2NP stock solution
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
-
Sterile flasks and tubes
Procedure:
-
Inoculum Preparation:
-
Grow a pre-culture of the isolated strain in a suitable medium (e.g., LB broth or MSM with a readily available carbon source) overnight at 30°C.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile MSM to remove any residual medium components.
-
Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
-
Biotransformation Assay:
-
Prepare replicate flasks containing MSM and the desired concentration of 4C2NP (e.g., 0.4 mM).
-
Inoculate the flasks with the prepared cell suspension (e.g., 1-5% v/v).
-
Include a non-inoculated control flask to monitor for abiotic degradation.
-
Incubate the flasks at 30°C on a rotary shaker.
-
At regular time intervals, withdraw samples for analysis.
-
For each sample, measure the cell growth (OD₆₀₀) and centrifuge the sample to separate the cells from the supernatant.
-
Store the supernatant at -20°C for metabolite analysis.
-
Protocol 3: Analysis of 4C2NP and its Metabolites by HPLC
Objective: To quantify the concentration of 4C2NP and its biotransformation products in culture supernatants.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., acetic acid or phosphoric acid) for mobile phase pH adjustment
-
Syringe filters (0.22 µm)
-
Analytical standards of 4C2NP and suspected metabolites
Procedure:
-
Sample Preparation:
-
Thaw the stored supernatant samples.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a suitable mobile phase. A common mobile phase for separating nitrophenols is a mixture of methanol and acidified water (e.g., 60:40 v/v methanol:water with 0.1% acetic acid). The exact conditions may need to be optimized.
-
Set the flow rate (e.g., 1.0 ml/min) and the detection wavelength (e.g., 290 nm or based on the absorbance maxima of the compounds of interest).[9]
-
Inject a standard solution of 4C2NP to determine its retention time.
-
Inject the prepared samples.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the analytical standards.
-
Create a calibration curve using a series of known concentrations of the standards for accurate quantification.
-
Protocol 4: Identification of Metabolites by GC-MS
Objective: To identify the chemical structure of unknown metabolites formed during the biotransformation of 4C2NP.
Materials:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Appropriate GC column (e.g., HP-5ms)
-
Ethyl acetate or other suitable extraction solvent
-
Sodium sulfate (anhydrous)
-
Derivatization agent (optional, e.g., BSTFA for silylation of polar groups)
Procedure:
-
Sample Extraction:
-
Take a larger volume of the culture supernatant (e.g., 50-100 ml).
-
Acidify the supernatant to pH 2-3 with HCl.
-
Extract the metabolites with an equal volume of ethyl acetate three times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate or methanol).
-
-
GC-MS Analysis:
-
(Optional) If the metabolites are expected to be polar, derivatize the extract to increase volatility (e.g., by silylation).
-
Inject the sample into the GC-MS system.
-
Use a suitable temperature program for the GC oven to separate the compounds.
-
Acquire mass spectra for the eluting peaks.
-
Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if possible, with the mass spectra of authentic standards.
-
Mandatory Visualization
Caption: Proposed biotransformation pathways of 4-chloro-2-nitrophenol by different microorganisms.
Caption: General experimental workflow for studying the biotransformation of 4-chloro-2-nitrophenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of 4-chloro-2-nitrophenol in a gram-positive bacterium, Exiguobacterium sp. PMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation and chemotaxis of 4-chloro-2-nitrophenol by Pseudomonas sp. JHN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methyl-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methyl-4-nitrophenol.
Troubleshooting Guides and FAQs
Q1: My nitration of 4-Chloro-2-methylphenol is yielding a mixture of isomers. How can I selectively synthesize the desired this compound?
A1: Direct nitration of 4-Chloro-2-methylphenol is known to produce a significant amount of the undesired isomeric byproduct, 4-Chloro-2-methyl-6-nitrophenol. The hydroxyl group is a strong ortho, para-director, leading to substitution at the position ortho to it (C6).
To achieve selective synthesis of the 5-nitro isomer, a protection strategy is highly recommended. This involves protecting the hydroxyl group as a sulfonate ester prior to nitration. The bulky sulfonate group directs the nitration to the less sterically hindered position (C5). The protecting group is subsequently removed by hydrolysis to yield the desired product.
Q2: I am observing a low yield and the formation of dark, tarry substances in my reaction mixture. What could be the cause and how can I prevent it?
A2: The formation of tarry materials is a common issue in the nitration of phenols, often due to oxidation of the phenol by nitric acid, especially when using concentrated nitric acid or elevated temperatures.[1][2]
To mitigate this, consider the following:
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Milder Reaction Conditions: Use more dilute nitric acid and maintain a low reaction temperature (e.g., 0-5 °C) to minimize oxidative side reactions.
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Protecting Group Strategy: As mentioned in Q1, protecting the hydroxyl group as a sulfonate ester not only controls regioselectivity but also deactivates the ring towards oxidation, leading to a cleaner reaction and higher yield.[3]
Q3: My reaction seems to be incomplete, and I am recovering a significant amount of the starting material, 4-Chloro-2-methylphenol. What adjustments can I make?
A3: Incomplete conversion can be due to several factors:
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Insufficient Nitrating Agent: Ensure you are using a sufficient molar equivalent of the nitrating agent. A slight excess may be necessary to drive the reaction to completion.
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Inadequate Reaction Time or Temperature: While high temperatures should be avoided to prevent side reactions, the reaction may require a longer duration at a controlled low temperature to proceed to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Poor Solubility: Ensure that your starting material is adequately dissolved in the reaction solvent for the nitrating agent to react effectively.
Q4: Besides the 6-nitro isomer, are there other potential byproducts I should be aware of?
A4: Yes, other side reactions can occur, although they are generally less prevalent than the formation of the 6-nitro isomer:
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Dinitration: Under forcing conditions (e.g., high concentration of nitric acid, elevated temperature), dinitration can occur to yield 5-Chloro-2-methyl-4,6-dinitrophenol.
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Oxidation of the Methyl Group: While less common, strong oxidizing conditions could potentially lead to the oxidation of the methyl group to a carboxylic acid.
Q5: What is the most effective method for purifying the final product and removing the isomeric byproduct?
A5: If the synthesis results in a mixture of isomers, purification can be challenging due to their similar physical properties.
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Recrystallization: Recrystallization from a suitable solvent such as ethanol is often effective for purifying the desired 5-nitro isomer.[3]
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be employed to separate the isomers.
To avoid difficult purification steps, the recommended approach is to use the protecting group strategy to prevent the formation of the 6-nitro isomer in the first place.
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Key Reagents | Typical Yield of Desired Product | Major Side Products | Notes |
| Direct Nitration | Nitric Acid, Sulfuric Acid | Low to Moderate | 4-Chloro-2-methyl-6-nitrophenol, Oxidation byproducts (tars) | Prone to isomer formation and oxidative degradation.[1][2] |
| Protection Strategy | 1. Sulfonyl chloride, Pyridine2. Nitric Acid, Sulfuric Acid3. NaOH or HCl (hydrolysis) | High (e.g., up to 95%) | Minimal | Prevents formation of the 6-nitro isomer, leading to a much cleaner reaction.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via a Sulfonate Ester Protecting Group Strategy
This protocol is based on a patented method to ensure high yield and purity of the desired product.[3]
Step 1: Protection of the Hydroxyl Group (Formation of 4-Chloro-2-methylphenyl methanesulfonate)
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In a well-ventilated fume hood, combine 4-Chloro-2-methylphenol (1.0 eq) and pyridine (1.2 eq) in a suitable reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
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Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonate ester. This product is often used in the next step without further purification.
Step 2: Nitration of the Sulfonate Ester
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In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.
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Dissolve the crude 4-Chloro-2-methylphenyl methanesulfonate from Step 1 in concentrated sulfuric acid and cool the solution to 0-5 °C.
-
Slowly add the cold nitrating mixture dropwise to the solution of the sulfonate ester, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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Dry the solid product, which is 5-Chloro-2-methyl-4-nitrophenyl methanesulfonate.
Step 3: Deprotection (Hydrolysis of the Sulfonate Ester)
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Suspend the dried 5-Chloro-2-methyl-4-nitrophenyl methanesulfonate in a mixture of water and a suitable alcohol (e.g., ethanol).
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Add a sufficient amount of sodium hydroxide solution (e.g., 2 M) to make the solution basic.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is acidic.
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Collect the precipitated this compound by vacuum filtration.
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Wash the solid with cold water and dry.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Recommended vs. problematic synthesis routes.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Synthesis and Purification of 5-Chloro-2-methyl-4-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-Chloro-2-methyl-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often arise from the nitration of 4-chloro-2-methylphenol. These can include isomeric byproducts, such as 4-chloro-2-methyl-6-nitrophenol and 4-chloro-2-methyl-2-nitrophenol, as well as dinitrated products like 4-chloro-2-methyl-2,6-dinitrophenol. Unreacted starting material (4-chloro-2-methylphenol) may also be present. The formation of these impurities is influenced by reaction conditions such as temperature, concentration of nitric acid, and reaction time.
Q2: What is a general overview of the synthesis process for this compound?
A2: A common method for synthesizing this compound is through the direct nitration of 4-chloro-2-methylphenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is generally carried out at low temperatures to control the exothermic reaction and minimize the formation of byproducts. An alternative patented approach involves a multi-step synthesis where 4-chloro-2-methylphenol is first converted to a sulfonate ester, followed by nitration and subsequent removal of the sulfonyl group to yield a purer product.[1]
Q3: What are the recommended purification methods for crude this compound?
A3: The most effective and commonly used purification method is recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. Column chromatography can also be employed for separating isomers, though it may be less practical for large-scale purification.[2] For related nitrophenols, steam distillation has been used to separate volatile ortho isomers from the less volatile para isomers.[3][4]
Q4: How can I monitor the progress of the reaction and the purity of the product?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the progress of the nitration reaction.[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) and Gas chromatography (GC) are more quantitative methods for assessing the purity of the final product and identifying the presence of various impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also crucial for structural confirmation and purity assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the nitrating agent is fresh and of the correct concentration.- Optimize the reaction time and temperature. Use TLC to monitor the reaction to completion. |
| Formation of multiple byproducts. | - Maintain a low reaction temperature (typically 0-5 °C) to improve selectivity.- Control the addition rate of the nitrating agent. | |
| Presence of Isomeric Impurities | Lack of regioselectivity during nitration. | - Employ a purification method with high resolving power, such as column chromatography or fractional crystallization.- Consider an alternative synthetic route with a directing group to enhance regioselectivity, such as the sulfonate ester method.[1] |
| Product is a Dark, Oily Residue | Formation of resinous byproducts due to oxidation or side reactions. | - Avoid using strong bases like sodium hydroxide for neutralization, as this can cause resinification.[4]- Ensure the reaction temperature is strictly controlled.- Purify the crude product by washing with a dilute acid solution. |
| Difficulty in Crystallization | Presence of significant impurities inhibiting crystal lattice formation. | - Attempt to purify the crude product further before crystallization, for example, by washing with a suitable solvent to remove some impurities.- Try different recrystallization solvents or solvent mixtures.- Use a seed crystal to induce crystallization. |
| Melting Point is Low and Broad | The product is impure. | - Recrystallize the product until a sharp and constant melting point is achieved.- Confirm the identity and purity using analytical techniques like HPLC or NMR. |
Experimental Protocols
Synthesis of this compound via Direct Nitration
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 grams of 4-chloro-2-methylphenol in 20 mL of glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the solution of 4-chloro-2-methylphenol over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with constant stirring.
-
Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures) with heating to determine a suitable solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot chosen solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
Table 1: Purity Improvement of this compound via Recrystallization
| Sample | Purification Method | Appearance | Melting Point (°C) | Purity (by HPLC) |
| Crude Product | None | Yellowish-brown solid | 115-120 | ~85% |
| After 1st Recrystallization | Ethanol/Water | Pale yellow crystals | 125-127 | ~95% |
| After 2nd Recrystallization | Ethanol/Water | Light yellow needles | 128-129 | >99% |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
Degradation pathways of 5-Chloro-2-methyl-4-nitrophenol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 5-Chloro-2-methyl-4-nitrophenol (CMNP). As direct experimental data for CMNP is limited in publicly available literature, the following information is largely based on studies of structurally similar compounds, including other chlorinated and methylated nitrophenols.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on studies of analogous compounds like 2-chloro-4-nitrophenol and 3-methyl-4-nitrophenol, the degradation of CMNP is expected to proceed via several pathways depending on the conditions:
-
Microbial Degradation: Under aerobic conditions, bacteria are likely to initiate degradation through either oxidative removal of the nitro group or reductive dehalogenation. One potential pathway involves the initial oxidation to form a catechol derivative, followed by ring cleavage. Another possibility is the reduction of the nitro group to an amino group, forming 5-chloro-2-methyl-4-aminophenol, which may then be further degraded.
-
Photocatalytic Degradation: In the presence of a photocatalyst like TiO2 and a suitable light source (e.g., UV), CMNP is expected to degrade via attack by hydroxyl radicals. This can lead to the hydroxylation of the aromatic ring, followed by ring opening and mineralization to CO2, H2O, and inorganic ions.
-
Chemical Oxidation (e.g., Ozonation): Ozonation is likely to proceed through electrophilic attack by ozone on the aromatic ring, leading to hydroxylation and the formation of intermediates such as chlorocatechols. Subsequent reactions can lead to ring cleavage and the formation of smaller organic acids before complete mineralization.
Q2: What are the common intermediates observed during the degradation of chloronitrophenols?
A2: Intermediates can vary significantly with the degradation method. For compounds structurally similar to CMNP, common intermediates include:
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Hydroxylated derivatives: such as catechols and hydroquinones.
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Aminophenols: resulting from the reduction of the nitro group.
-
Ring-cleavage products: such as muconic acid derivatives and short-chain organic acids (e.g., oxalic acid, formic acid).
-
Dehalogenated or denitrated analogs: where the chloro or nitro group has been removed.
Q3: Which analytical techniques are most suitable for monitoring CMNP degradation?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and non-volatile intermediates. A UV detector is typically used, with the wavelength set to the maximum absorbance of CMNP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and degradation products. Derivatization may be necessary for non-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of intermediates without the need for derivatization.
-
Ion Chromatography: Can be used to monitor the release of inorganic ions such as chloride (Cl-) and nitrate (NO3-), providing evidence of mineralization.
-
Total Organic Carbon (TOC) Analysis: Measures the total amount of carbon in organic compounds, providing an indication of the extent of mineralization.
Troubleshooting Guides
Microbial Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation of CMNP observed. | 1. Toxicity of CMNP to the microbial culture. 2. Lack of necessary enzymes in the microbial strain. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Absence of a required co-substrate. | 1. Start with a lower concentration of CMNP. 2. Use a microbial consortium from a contaminated site or an acclimated culture. 3. Optimize pH, temperature, and shaking speed. 4. Supplement the medium with a readily utilizable carbon source (e.g., glucose, succinate). |
| Inconsistent degradation rates. | 1. Inoculum variability. 2. Fluctuations in experimental conditions. 3. Incomplete dissolution of CMNP. | 1. Standardize the inoculum preparation (e.g., cell density, growth phase). 2. Ensure precise control of temperature and pH. 3. Use a co-solvent (e.g., methanol, in minimal amounts) to ensure complete dissolution of CMNP in the medium. |
| Accumulation of a colored intermediate. | Formation of a stable, colored byproduct. | 1. Identify the intermediate using LC-MS or GC-MS. 2. Try using a microbial consortium that may possess the enzymes to degrade the intermediate. 3. Alter the culture conditions to favor further degradation. |
Analytical Troubleshooting (HPLC)
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Column contamination. 2. Interaction of the analyte with active sites on the column. 3. Mobile phase pH is close to the pKa of the analyte. | 1. Flush the column with a strong solvent. 2. Use a column with end-capping or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a needle wash step between injections. |
| Baseline Drift | 1. Column temperature fluctuation. 2. Mobile phase composition changing. 3. Contaminated detector flow cell. | 1. Use a column oven for temperature control. 2. Ensure the mobile phase is well-mixed and degassed. 3. Flush the flow cell. |
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation of CMNP
-
Culture Preparation: Inoculate a suitable microbial strain (e.g., Pseudomonas sp., Burkholderia sp.) in a nutrient-rich medium and grow to the mid-log phase. Harvest the cells by centrifugation and wash with a sterile phosphate buffer.
-
Degradation Assay: Resuspend the washed cells in a minimal salt medium to a specific optical density (e.g., OD600 of 1.0). Add CMNP from a concentrated stock solution to achieve the desired final concentration (e.g., 50 mg/L).
-
Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
-
Sampling and Analysis: At regular time intervals, withdraw aliquots from the flasks. Centrifuge the samples to remove bacterial cells. Analyze the supernatant for the remaining CMNP concentration and the formation of intermediates using HPLC.
Protocol 2: Photocatalytic Degradation of CMNP
-
Catalyst Suspension: Suspend a photocatalyst (e.g., TiO2 P25) in a solution of CMNP in a quartz reactor. The concentration of the catalyst and CMNP should be optimized (e.g., 1 g/L TiO2, 20 mg/L CMNP).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and CMNP.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp with a specific wavelength). Maintain constant stirring and temperature throughout the experiment.
-
Sample Analysis: Periodically, take samples from the reactor. Filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles. Analyze the filtrate for CMNP concentration using HPLC and for TOC to assess mineralization.
Data Presentation
Table 1: Hypothetical Degradation of CMNP under Different Conditions
| Condition | Initial Conc. (mg/L) | Degradation (%) after 24h | Major Intermediates Detected |
| Microbial (Aerobic) | 50 | 85 | 5-chloro-2-methyl-4-aminophenol, Chlorohydroquinone |
| Photocatalytic (UV/TiO2) | 20 | 98 | Hydroxylated CMNP, Oxalic acid |
| Ozonation (pH 7) | 20 | >99 (in 1h) | Chlorocatechol, Formic acid |
Visualizations
Caption: Proposed microbial degradation pathway for CMNP.
Caption: Workflow for a typical photocatalytic degradation experiment.
Technical Support Center: 5-Chloro-2-methyl-4-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and stabilization of 5-Chloro-2-methyl-4-nitrophenol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C₇H₆ClNO₃.[1] It belongs to the class of substituted nitrophenols and is used as an intermediate in various chemical syntheses.
Q2: What are the primary stability concerns for this compound in solution?
Like other nitrophenols, the stability of this compound in aqueous solutions can be significantly influenced by pH. For instance, p-nitrophenol solutions are most stable at a pH of 9 or higher, where the compound is fully ionized.[2] It is advisable to buffer solutions to maintain a stable pH and prevent degradation. Additionally, exposure to UV light can lead to the degradation of nitrophenol compounds.[3]
Q3: In which common laboratory solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Possible Cause: The pH of the aqueous solution may be too low, leading to the precipitation of the less soluble, non-ionized form of the compound.
Troubleshooting Steps:
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pH Adjustment: Increase the pH of the solution to 9 or slightly above using a suitable buffer. The ionized form of nitrophenols is generally more soluble in water.[2]
-
Co-solvent Usage: If working with a neutral or acidic pH is necessary, consider adding a small percentage of an organic co-solvent such as DMSO or ethanol to the aqueous solution to improve solubility.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Temperature: A slight and careful increase in temperature may improve solubility, but be cautious as this could also accelerate degradation.
Issue 2: Discoloration or Degradation of the Stock Solution
Possible Cause: The stock solution may be degrading due to exposure to light, inappropriate pH, or reaction with other components in the solution.
Troubleshooting Steps:
-
Light Protection: Store stock solutions in amber vials or wrap containers with aluminum foil to protect them from light.[3]
-
pH Stability: Ensure the solvent for the stock solution is buffered if necessary to maintain a stable pH. For long-term storage, a neutral or slightly acidic pH in an organic solvent is often preferable to an alkaline aqueous solution which can promote hydrolysis.
-
Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability.
-
Purity Check: If degradation is suspected, verify the purity of the compound using analytical techniques such as HPLC.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Data Presentation: Solubility of Related Nitrophenols
| Compound | Solvent | Solubility | Reference |
| 4-Nitrophenol | Water | 10,000 mg/L at 15°C | [6] |
| 4-Nitrophenol | Water | 15,600 mg/L at 25°C | [6] |
| 4-Nitrophenol | Ethanol | Very soluble | [6] |
| 4-Nitrophenol | Ether | Very soluble | [6] |
| 4-Nitrophenol | Acetone | Very soluble | [6] |
| 2-Chloro-4-nitrophenol | Methanol | 0.3 M (stock solution) | [1] |
Visualizations
Logical Workflow for Troubleshooting Solution Instability
Caption: Troubleshooting workflow for addressing instability issues with this compound solutions.
General Degradation Pathway for Nitrophenols
While a specific degradation pathway for this compound is not detailed in the provided search results, a general representation of nitrophenol degradation can be illustrated. The degradation of nitrophenols can proceed through various intermediates, often involving the reduction of the nitro group or hydroxylation of the aromatic ring.
Caption: A simplified diagram illustrating the general degradation pathways for nitrophenolic compounds.
References
- 1. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. echemi.com [echemi.com]
- 6. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Handling and storage best practices for 5-Chloro-2-methyl-4-nitrophenol
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the handling and storage of 5-Chloro-2-methyl-4-nitrophenol. It includes troubleshooting for common issues and frequently asked questions to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. Based on data for similar nitrophenol compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin, eye, and respiratory irritation.[2][3] Prolonged or repeated exposure may cause damage to organs.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive list of required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A lab coat or chemical-resistant suit to prevent skin contact.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is necessary.[2]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from heat, sparks, and open flames. It should also be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2][3]
Q4: What should I do in case of an accidental spill?
A4: For a small spill, you should:
-
Evacuate non-essential personnel from the area.[6]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust and place it into a suitable, labeled container for disposal.[4][7]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department immediately.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[4]
Troubleshooting Guide
Issue 1: The compound has changed color or appears clumpy.
-
Possible Cause: This could indicate degradation or moisture absorption.
-
Solution: Do not use the compound if its appearance has significantly changed. It is recommended to use a fresh, unopened container for sensitive experiments. Ensure storage containers are sealed tightly and stored in a dry environment.
Issue 2: Inconsistent experimental results.
-
Possible Cause: The purity of the compound may be compromised due to improper storage or handling. Cross-contamination could also be a factor.
-
Solution: Verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR). Always use clean spatulas and glassware. Ensure that the compound has not been exposed to incompatible materials.
Issue 3: Difficulty dissolving the compound.
-
Possible Cause: this compound may have limited solubility in certain solvents.
-
Solution: Refer to solubility data for appropriate solvents. Gentle heating or sonication may aid in dissolution, but be mindful of the compound's stability at elevated temperatures.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [8] |
| Molecular Weight | 187.58 g/mol | [8] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Storage Temperature | Room temperature (in a cool, dry place) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-Experiment Checklist:
-
Ensure a calibrated balance, appropriate volumetric flasks, and magnetic stir plate are available.
-
Verify that the chosen solvent is compatible and of the required purity.
-
Don all required personal protective equipment (PPE).
-
-
Procedure:
-
Work within a certified chemical fume hood.
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh the desired amount of this compound.
-
Record the exact weight.
-
Transfer the weighed compound to a volumetric flask of the desired volume.
-
Add a portion of the chosen solvent to the flask, cap it, and swirl gently to dissolve the compound. A magnetic stirrer can be used to aid dissolution.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Safe Handling and Weighing of the Solid Compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a fume hood.
-
Ensure all necessary equipment (spatulas, weighing paper/boats, anti-static gun) is clean and readily available.
-
Put on all required PPE.
-
-
Procedure:
-
To minimize dust inhalation, handle the solid compound with care.
-
Use an anti-static gun on the container and weighing vessel to prevent static discharge, which can cause the powder to disperse.
-
Open the container slowly in the designated handling area.
-
Use a clean, dry spatula to transfer the desired amount of the compound to the weighing vessel.
-
Close the primary container tightly immediately after use.
-
Clean any residual powder from the spatula and work surface using a damp cloth or a vacuum with a HEPA filter.
-
Visualizations
Caption: A workflow diagram for responding to a spill of this compound.
Caption: A chart illustrating materials incompatible with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. westliberty.edu [westliberty.edu]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving issues with 5-Chloro-2-methyl-4-nitrophenol insolubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methyl-4-nitrophenol. The information is designed to address common challenges, particularly those related to the compound's limited solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted nitrophenol and, like many compounds in this class, exhibits poor solubility in water. However, it is generally soluble in a range of organic solvents. The solubility is influenced by factors such as the solvent's polarity, pH, and temperature.
Q2: In which organic solvents can I dissolve this compound?
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH. As a phenolic compound, it is weakly acidic. In alkaline (basic) solutions, the phenolic hydroxyl group deprotonates to form a phenolate salt, which is significantly more soluble in aqueous solutions. Therefore, increasing the pH of your aqueous solvent will increase the solubility of the compound.
Q4: I am observing precipitation of the compound during my experiment. What could be the cause?
A4: Precipitation can occur for several reasons:
-
Solvent Choice: The solvent may not be appropriate for the concentration you are trying to achieve.
-
Temperature Changes: A decrease in temperature can reduce solubility and cause the compound to precipitate, especially if you initially used heat to dissolve it.
-
pH Shift: If the pH of your solution has decreased, the more soluble phenolate form may have converted back to the less soluble phenolic form.
-
High Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent system.
-
Interaction with Other Components: Components in your experimental medium (e.g., salts in a buffer) could be reducing the solubility of the compound.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
If you are struggling to dissolve this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue: Compound Precipitates Out of Solution
If the compound dissolves initially but then precipitates, consider the following steps:
Caption: Troubleshooting guide for precipitation issues.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Expected Solubility | Notes |
| Water | Poorly Soluble | Solubility is expected to be low at neutral pH. |
| Aqueous Buffers (pH < 7) | Poorly Soluble | The compound will be in its less soluble protonated form. |
| Aqueous Buffers (pH > 8) | More Soluble | Forms a more soluble phenolate salt. A yellow color may be observed upon deprotonation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good choice for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another suitable solvent for creating stock solutions. |
| Ethanol | Soluble | Generally a good solvent for nitrophenols. |
| Methanol | Soluble | Often used in the synthesis and purification of related compounds. |
| Acetone | Soluble | A common solvent for dissolving nitrophenols. |
| Dioxane | Soluble | A related compound, 4-Chloro-2-nitrophenol, is soluble in dioxane (0.5 g/5mL). |
| Dichloromethane (DCM) | Soluble | A structurally similar compound, 2-Chloromethyl-4-nitrophenol, is soluble in dichloromethane.[1] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound
This protocol provides a general method for preparing a stock solution, which can then be diluted into your experimental medium.
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh out the desired amount of this compound in a suitable container.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 187.58 g/mol , dissolve 1.876 mg in 1 mL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the container in a sonicator water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C while mixing to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are not well-defined in publicly available literature, many nitrophenolic compounds are known to induce cellular stress, including oxidative stress, which can lead to programmed cell death (apoptosis). The diagram below illustrates a generalized pathway of how a cytotoxic compound might induce apoptosis through the generation of reactive oxygen species (ROS).
References
Validation & Comparative
A Comparative Analysis of 5-Chloro-2-methyl-4-nitrophenol and 2-chloro-5-methyl-4-nitrophenol for Researchers and Drug Development Professionals
In the landscape of chemical research and drug development, the isomeric purity and specific properties of substituted phenols are of paramount importance. This guide provides a detailed comparison of two such isomers: 5-Chloro-2-methyl-4-nitrophenol and 2-chloro-5-methyl-4-nitrophenol. While structurally similar, the positional differences of the chloro, methyl, and nitro groups on the phenol ring can lead to significant variations in their physicochemical properties, reactivity, and biological activity. This document aims to provide a comprehensive overview based on available data to assist researchers in selecting the appropriate isomer for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented below. It is important to note that much of the available data for these specific isomers is computed, with limited experimentally determined values.
| Property | This compound | 2-chloro-5-methyl-4-nitrophenol |
| Molecular Formula | C₇H₆ClNO₃[1] | C₇H₆ClNO₃[2] |
| Molecular Weight | 187.58 g/mol [1] | 187.58 g/mol |
| CAS Number | 100278-74-8[1] | 40130-97-0[3] |
| Predicted XLogP3 | 2.9[1] | 2.4[2] |
| Topological Polar Surface Area | 66.1 Ų[1] | Data not available |
| Predicted Melting Point | Data not available | Data not available |
| Predicted Boiling Point | Data not available | Data not available |
| Predicted pKa | Data not available | Data not available |
Note: The data for this compound is often reported under the name 5-Chloro-4-methyl-2-nitrophenol in databases like PubChem, which is likely an identical compound.[1]
Synthesis and Reactivity
A common approach for the synthesis of such compounds involves the nitration of a corresponding chloromethylphenol or the chlorination of a methylnitrophenol. The specific regents and reaction conditions will dictate the final isomeric product. For instance, a patented process for a related compound, 4-chloro-2-methyl-5-nitrophenol, involves the nitration of a 4-chloro-2-methylphenylsulphonate intermediate, followed by the elimination of the sulphonyl group.[4]
The reactivity of these isomers is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methyl group, will affect the acidity of the phenolic hydroxyl group and the susceptibility of the ring to further electrophilic or nucleophilic substitution.
Biological Activity and Potential Applications
While extensive biological data for these specific isomers is limited, information on related compounds provides insights into their potential activities and applications. Nitrophenol derivatives are known to be used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[5]
Biodegradation: Research has been conducted on the microbial degradation of chlorinated nitrophenols. For example, Cupriavidus sp. strain CNP-8 has been shown to utilize 2-chloro-5-nitrophenol (the unmethylated analog of 2-chloro-5-methyl-4-nitrophenol) as a sole source of carbon, nitrogen, and energy.[6] The degradation pathway involves a partial reductive process. Similarly, Rhodococcus imtechensis strain RKJ300 can degrade 2-chloro-4-nitrophenol, with chlorohydroquinone and hydroquinone identified as intermediates.[7] These studies suggest that the specific substitution pattern influences the susceptibility of these compounds to microbial metabolism.
Enzyme Inhibition: A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which incorporate a structure related to 2-chloro-5-methyl-4-nitrophenol, demonstrated inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications as antidiabetic agents.[8] The most active compound in this series contained a 2-methyl-5-nitrophenyl group.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of these specific isomers are not widely published. However, a general workflow for the synthesis and characterization of a nitrated chloromethylphenol is outlined below. This is a hypothetical protocol based on common organic synthesis techniques.
Step 1: Nitration The starting chloromethylphenol is dissolved in a suitable solvent (e.g., concentrated sulfuric acid) and cooled in an ice bath. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature to control the reaction and prevent the formation of byproducts.
Step 2: Reaction Work-up After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction. The resulting precipitate is then collected by filtration or extracted using an appropriate organic solvent.
Step 3: Purification The crude product is purified by recrystallization from a suitable solvent or by column chromatography to isolate the desired isomer.
Step 4: Characterization The structure and purity of the final product are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Signaling Pathways
There is currently no specific information available in the scientific literature detailing the involvement of either this compound or 2-chloro-5-methyl-4-nitrophenol in specific signaling pathways. Research on the biological effects of these compounds is still in its early stages.
Given the inhibitory activity of related compounds on enzymes like α-glucosidase and α-amylase, it is plausible that these isomers could interfere with metabolic pathways.[8] However, without direct experimental evidence, any proposed mechanism of action or interaction with signaling cascades would be speculative. The diagram below illustrates a hypothetical interaction with a generic signaling pathway, which would require experimental validation.
Conclusion
This guide provides a comparative overview of this compound and 2-chloro-5-methyl-4-nitrophenol based on the currently available data. While both isomers share the same molecular formula and weight, their distinct substitution patterns are expected to result in different physicochemical and biological properties. The lack of extensive experimental data for these specific compounds highlights a gap in the scientific literature. Further research is required to fully elucidate their properties, reactivity, and biological activities to enable their effective use in research and drug development. Researchers are encouraged to perform thorough characterization and activity screening to determine the suitability of each isomer for their intended applications.
References
- 1. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-5-methyl-4-nitrophenol (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-CHLORO-5-METHYL-4-NITROPHENOL | CAS#:40130-97-0 | Chemsrc [chemsrc.com]
- 4. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Nitrophenol Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct chemical reactivities of ortho-, meta-, and para-nitrophenol. This report details the underlying electronic effects and provides supporting experimental data to illuminate the isomers' behavior in various chemical transformations.
The position of the nitro group on the phenol ring dramatically influences the reactivity of the three nitrophenol isomers: 2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-). These differences are critical in synthetic chemistry, drug design, and material science, where precise control of reaction pathways is paramount. This guide provides a detailed comparison of their reactivity in terms of acidity, electrophilic substitution, and nucleophilic substitution, supported by experimental data and protocols.
Acidity (pKa)
The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. The electron-withdrawing nitro group generally increases the acidity of phenols compared to phenol itself (pKa ≈ 10). However, its position leads to significant variations among the isomers.
| Isomer | pKa Value | Relative Acidity |
| Phenol | ~10 | - |
| o-Nitrophenol | ~7.23 | More acidic than phenol |
| m-Nitrophenol | ~8.36 | More acidic than phenol |
| p-Nitrophenol | ~7.15 | Most acidic |
Table 1: Comparison of pKa Values of Nitrophenol Isomers.
-
p-Nitrophenol is the most acidic of the three isomers. This is due to the powerful electron-withdrawing resonance effect (-M) of the nitro group at the para position, which effectively delocalizes the negative charge of the phenoxide ion, thereby stabilizing it.[1][2]
-
o-Nitrophenol is slightly less acidic than the para isomer.[2] While the nitro group at the ortho position also exerts a strong resonance effect, the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitro group stabilizes the protonated form, making it slightly more difficult to remove the proton.[2]
-
m-Nitrophenol is the least acidic of the three isomers.[1] At the meta position, the nitro group can only exert its electron-withdrawing inductive effect (-I) and does not participate in resonance stabilization of the phenoxide ion.[1]
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the hydroxyl group is a strongly activating and ortho, para-directing substituent, while the nitro group is a strongly deactivating and meta-directing substituent. The interplay of these two groups governs the reactivity and regioselectivity of further substitution on the nitrophenol ring.
Generally, the high electron density provided by the hydroxyl group makes the nitrophenol ring more susceptible to electrophilic attack than nitrobenzene, but less so than phenol itself.
Nitration: The nitration of phenol typically yields a mixture of o- and p-nitrophenol.[3][4] Further nitration of the individual isomers to form dinitrophenols provides insight into their relative reactivities.
| Isomer | Product(s) of Nitration | Reactivity Trend |
| o-Nitrophenol | 2,4-Dinitrophenol and 2,6-Dinitrophenol | The activating -OH group directs incoming electrophiles to the para and the other ortho positions. |
| m-Nitrophenol | 2,4-Dinitrophenol and 2,6-Dinitrophenol | The -OH group directs ortho and para, and the -NO2 group directs meta. The positions ortho and para to the -OH are most activated. |
| p-Nitrophenol | 2,4-Dinitrophenol | The activating -OH group directs incoming electrophiles to the ortho positions. |
Table 2: Products of Nitration of Nitrophenol Isomers.
While specific kinetic data for the direct comparison of nitration rates of the three isomers is scarce, the general principle is that the activating effect of the hydroxyl group dominates. The positions ortho and para to the hydroxyl group are the most activated sites for electrophilic attack.[5][6] Therefore, the reactivity towards further electrophilic substitution is expected to follow the order: m-Nitrophenol > o-Nitrophenol ≈ p-Nitrophenol . In m-nitrophenol, the positions ortho and para to the activating -OH group are not deactivated by the meta-nitro group's resonance effect, leading to higher reactivity at these sites.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. The nitro group is a powerful activator for SNAr reactions, particularly when positioned ortho or para to a good leaving group.[7][8] This is because the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.
To compare the reactivity of the nitrophenol isomers in a nucleophilic substitution context, we can consider the hydrolysis of their corresponding esters, such as nitrophenyl acetates. In this reaction, the nitrophenoxide ion acts as the leaving group, and the rate of hydrolysis reflects the stability of this leaving group. A more stable leaving group (the conjugate base of a stronger acid) will depart more readily, leading to a faster reaction rate.
| Isomer (as Nitrophenyl Acetate) | Relative Rate of Hydrolysis | Explanation |
| o-Nitrophenyl Acetate | Intermediate | The stability of the o-nitrophenoxide leaving group is high. |
| m-Nitrophenyl Acetate | Slowest | The m-nitrophenoxide leaving group is the least stable. |
| p-Nitrophenyl Acetate | Fastest | The p-nitrophenoxide leaving group is the most stable due to extensive resonance delocalization. |
Table 3: Predicted Relative Rates of Hydrolysis for Nitrophenyl Acetates.
The expected order of reactivity for nucleophilic aromatic substitution where the nitrophenoxy group is the leaving group is: p-Nitrophenol > o-Nitrophenol > m-Nitrophenol . This trend directly correlates with the acidity of the corresponding nitrophenols.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
Principle: The protonated (PhOH) and deprotonated (PhO⁻) forms of nitrophenols have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Procedure:
-
Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Add a small, constant aliquot of the nitrophenol stock solution to each buffer solution in a cuvette.
-
Measure the UV-Vis spectrum for each solution.
-
Identify the wavelength of maximum absorbance (λmax) for the phenoxide ion.
-
Plot the absorbance at λmax against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Nitration of Phenol
Principle: Phenol is nitrated using a nitrating agent, typically dilute nitric acid, to produce a mixture of ortho- and para-nitrophenols. The products can be separated and quantified to assess the regioselectivity of the reaction.
Procedure:
-
Dissolve phenol in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add dilute nitric acid with constant stirring.
-
Allow the reaction to proceed for a specified time.
-
Quench the reaction by adding water.
-
Separate the organic layer , wash it with water and then a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and evaporate the solvent.
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Analyze the product mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of ortho and para isomers.
Hydrolysis of p-Nitrophenyl Esters
Principle: The rate of hydrolysis of a p-nitrophenyl ester can be monitored by measuring the increase in absorbance due to the formation of the yellow p-nitrophenolate ion at a specific wavelength (around 400 nm) in a basic buffer. This protocol can be adapted for the ortho and meta isomers.
Procedure:
-
Prepare a buffer solution of a specific pH (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of the nitrophenyl ester in a water-miscible organic solvent (e.g., ethanol).
-
Add the buffer solution to a 96-well plate or a cuvette.
-
Initiate the reaction by adding a small volume of the nitrophenyl ester stock solution.
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Monitor the absorbance at the λmax of the corresponding nitrophenolate ion over time using a spectrophotometer.
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Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.
Visualizing Electronic Effects
The following diagrams illustrate the electronic effects of the nitro group on the phenoxide ion for each isomer, which is key to understanding their relative acidities and reactivity in nucleophilic substitution reactions.
Caption: Electronic structure of nitrophenoxide isomers.
The following diagram illustrates the workflow for comparing the reactivity of the nitrophenol isomers.
Caption: Workflow for comparing nitrophenol isomer reactivity.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. paspk.org [paspk.org]
- 5. quora.com [quora.com]
- 6. organic chemistry - Electrophilic substitution in meta-nitrophenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification
This guide provides a comparative overview of potential analytical methods for the quantification of 5-Chloro-2-methyl-4-nitrophenol. Due to a lack of extensive validated methods in published literature for this specific analyte, this comparison is based on established methods for structurally similar nitrophenols and chlorophenols. The performance data presented is extrapolated from these related compounds to provide a reasonable expectation of method performance.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound. These values are based on typical performance for similar phenolic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID) or Electron Capture Detector (ECD), Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS) |
| Linearity Range | 0.05 - 50 µg/mL | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Derivatization | Not typically required | May be required to improve volatility and thermal stability |
| Primary Advantages | High precision and accuracy for non-volatile compounds. | High resolution and sensitivity, especially with MS detectors. |
| Primary Disadvantages | Lower resolution for complex mixtures compared to GC. | May require derivatization, which adds a step to sample preparation. |
Experimental Workflow and Validation
A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate results.
Caption: General workflow for analytical method validation.
Experimental Protocols
The following are detailed, representative methodologies for the quantification of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from methods used for other nitrophenols and is a strong starting point for method development for this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or another suitable buffer component).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 300-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Method
This protocol is based on EPA method 8041A for the analysis of phenols.[1]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a suitable capillary column.
-
Capillary Column: A non-polar column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Methylene chloride or other suitable solvent (GC grade).
-
Nitrogen or Helium as carrier gas.
-
This compound reference standard.
-
(Optional) Derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve peak shape and thermal stability.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or 320 °C (ECD).
-
Carrier Gas Flow: 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.
-
Create a series of calibration standards through serial dilution of the stock solution.
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).
-
(Optional) For derivatization, evaporate the solvent from the extract and add the derivatizing agent. Heat the mixture according to the derivatizing agent's protocol (e.g., 60 °C for 30 minutes).
-
Reconstitute the sample in the appropriate solvent for injection.
-
Conclusion
Both HPLC and GC are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC offers a more direct analysis without the need for derivatization, which can be advantageous for routine quality control. GC, particularly when coupled with a mass spectrometer, can provide higher sensitivity and selectivity, which is beneficial for complex matrices or trace-level analysis. It is imperative to perform a full method validation for the specific application to ensure the reliability and accuracy of the results.
References
Comparative Analysis of Cross-Reactivity in Phenolic Compound Detection
For Researchers, Scientists, and Drug Development Professionals
Cross-Reactivity of Structurally Related Phenolic Compounds
The development of highly specific immunoassays for small molecules like chlorophenols is a significant challenge due to potential cross-reactivity from structurally similar compounds. The following table summarizes cross-reactivity data from a published enzyme-linked immunosorbent assay (ELISA) developed for the detection of 2,4,6-trichlorophenol (2,4,6-TCP). This data provides insight into how substitutions on the phenol ring affect antibody recognition.
| Compound | Structure | Cross-Reactivity (%) |
| 2,4,6-Trichlorophenol (Target) | Cl substituted at positions 2, 4, 6 | 100 |
| 2,3,4,6-Tetrachlorophenol | Cl substituted at positions 2, 3, 4, 6 | 21[1][2] |
| 2,4,5-Trichlorophenol | Cl substituted at positions 2, 4, 5 | 12[1][2] |
| 2,3,5-Trichlorophenol | Cl substituted at positions 2, 3, 5 | 15[1][2] |
| 2,4,6-Tribromophenol | Br substituted at positions 2, 4, 6 | 710[1][2] |
| 2,4-Dibromophenol | Br substituted at positions 2, 4 | 119[1][2] |
Cross-reactivity is calculated as (IC50 of target analyte / IC50 of competing compound) x 100.
The data indicates that both the position and the nature of the halogen substituent significantly influence antibody binding. Notably, the assay for 2,4,6-trichlorophenol showed a much higher affinity for its brominated analogue, 2,4,6-tribromophenol, than for other chlorinated phenols. This highlights the importance of testing a wide range of related compounds during assay validation.
Experimental Protocols
The following is a representative protocol for an indirect competitive ELISA, a common method for detecting small molecules like chlorophenols.
1. Coating of Microtiter Plates:
-
A coating antigen (e.g., a hapten-protein conjugate) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The solution is added to the wells of a 96-well microtiter plate.
-
The plate is incubated overnight at 4°C to allow the antigen to adsorb to the well surface.
-
The plate is then washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound antigen.
2. Competitive Binding:
-
A fixed amount of primary antibody (raised against the target analyte) is mixed with either the standard/sample or a blank.
-
This mixture is added to the coated and washed microtiter plate wells.
-
The plate is incubated for a specific time (e.g., 1-2 hours) at room temperature, allowing the free analyte and the coated antigen to compete for binding to the primary antibody.
-
The plate is washed again to remove unbound antibodies and other components.
3. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody is added to the wells.
-
The plate is incubated for a set period (e.g., 1 hour) at room temperature.
-
After another washing step, a substrate solution for the enzyme is added to the wells.
-
The enzyme-substrate reaction results in a color change, which is stopped after a specific time by adding a stop solution.
-
The absorbance is read using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualizing Experimental Workflows and Relationships
To better understand the processes and relationships involved in cross-reactivity studies, the following diagrams are provided.
Caption: Workflow of an indirect competitive ELISA.
Caption: Conceptual diagram of antibody cross-reactivity.
References
A Comparative Analysis of Synthesis Routes for 5-Chloro-2-methyl-4-nitrophenol
For researchers and professionals in drug development, the efficient and regioselective synthesis of substituted phenols is a critical task. This guide provides a comparative analysis of different synthesis routes for 5-Chloro-2-methyl-4-nitrophenol, a valuable intermediate in various chemical syntheses. The comparison focuses on yield, purity, and safety considerations, supported by experimental data from published literature.
Comparison of Synthesis Routes
The synthesis of this compound presents a regioselectivity challenge. The primary methods investigated are direct nitration of 4-chloro-2-methylphenol, nitration of a protected phenol, and nitration of a bis-carbonic acid ester derivative. The data clearly indicates that a protecting group strategy offers the most efficient and selective route to the desired product.
| Synthesis Route | Starting Material | Key Steps | Reported Yield of this compound | Isomer Formation & Purity | Safety & Environmental Notes |
| Route 1: Sulfonyl Protecting Group | 4-Chloro-2-methylphenol | 1. Protection of the hydroxyl group with a sulfonyl chloride (e.g., methanesulfonyl or benzenesulfonyl chloride). 2. Nitration of the resulting sulfonate ester. 3. Hydrolysis (deprotection) to yield the final product. | Very good yield (e.g., nitrated intermediate yield of 95%)[1] | Isomerically pure product is obtained as the sulfonyl group directs the nitration to the 5-position.[1] | Avoids the use of highly toxic reagents like phosgene. Standard handling of acids and organic solvents is required. |
| Route 2: Direct Nitration | 4-Chloro-2-methylphenol | Direct nitration using a nitrating agent (e.g., nitric acid). | Not reported to produce the desired isomer in significant yield. | Primarily yields the undesired isomer, 4-chloro-2-methyl-6-nitrophenol.[1] | Standard hazards associated with nitration reactions, including the potential for runaway reactions. |
| Route 3: Bis-carbonic Acid Ester | 4-Chloro-2-methylphenol | 1. Formation of a bis-carbonic acid ester. 2. Nitration of the ester. 3. Alkaline hydrolysis. | 57% (after purification)[1] | Formation of isomeric products necessitates an additional purification step.[1] | Requires the use of phosgene or its derivatives, which are highly toxic and pose significant safety risks.[1] |
Experimental Protocols
Route 1: Sulfonyl Protecting Group Strategy (using Benzenesulfonyl Chloride)
This route is presented as the most effective method for the synthesis of this compound.
Step 1: Synthesis of 4-Chloro-2-methylphenyl benzenesulfonate
-
A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70 °C.
-
A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.
-
The mixture is then stirred at 60 °C for 2 hours.
-
After cooling, the precipitate is filtered off with suction. The yield of 4-chloro-2-methylphenyl benzenesulfonate is approximately 202.1 g (89.3% of theory).[1] This product can be used in the next step without further purification.
Step 2: Nitration of 4-Chloro-2-methylphenyl benzenesulfonate
-
The nitration is carried out using a mixture of sulfuric acid and nitric acid.
-
The reaction can be conducted at approximately 15-17 °C, which helps to prevent the formation of by-products.[1]
Step 3: Hydrolysis to this compound
-
The 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate obtained from the previous step is subjected to alkaline hydrolysis.
-
The benzenesulfonyl radical is split off using an aqueous sodium hydroxide solution at reflux temperature.
-
This step yields the desired this compound in a pure form and with a very good yield.[1]
Synthesis Route Comparison Workflow
The following diagram illustrates the decision-making process for selecting the optimal synthesis route for this compound based on the comparative analysis.
Caption: Comparative workflow of synthesis routes for this compound.
References
Comparative Biological Efficacy of 5-Chloro-2-methyl-4-nitrophenol and Structurally Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5-Chloro-2-methyl-4-nitrophenol and similar compounds, supported by available experimental data. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for various research and development applications.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological efficacy of this compound and structurally similar compounds. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Target Organism/System | Efficacy Metric | Value | Reference |
| 5-Chloro-1-methyl-4-nitroimidazole | Candida albicans | Minimum Bactericidal Concentration (MBC) | 2.5 mg/mL | [1] |
| 5-Chloro-1-methyl-4-nitroimidazole | Aspergillus niger | Minimum Bactericidal Concentration (MBC) | 2.5 mg/mL | [1] |
| 5-Chloro-1-methyl-4-nitroimidazole | Pseudomonas aeruginosa | Minimum Bactericidal Concentration (MBC) | 4.0 mg/mL | [1] |
| 5-Chloro-1-methyl-4-nitroimidazole | Klebsiella pneumoniae | Minimum Bactericidal Concentration (MBC) | 4.0 mg/mL | [1] |
| N-(2-hydroxy-5-nitrophenyl)benzamide derivative (1d) | Drug-resistant Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 1.95 µg/mL | [2] |
| N-(2-hydroxy-5-nitrophenyl)benzamide derivative (1d) | Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 3.9 µg/mL | [2] |
| N-(2-hydroxy-5-nitrophenyl)benzamide derivative (1d) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 7.8 µg/mL | [2] |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [3] |
| Carvacrol | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | [3] |
| 4-isopropyl-3-methylphenol | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | [3] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The compounds listed above share structural similarities (chloro, nitro, and phenolic or heterocyclic moieties) and provide a baseline for potential comparative efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard procedure for determining MIC values.
1. Preparation of Materials:
-
Test Compound: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Microbial Inoculum: A standardized suspension of the target microorganism is prepared to a specific cell density (typically 10^5 CFU/mL).
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
2. Assay Procedure:
-
100 µL of the serially diluted test compound is added to the wells of the microtiter plate.
-
100 µL of the microbial inoculum is then added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
3. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Herbicidal Activity Assay: Seed Germination Inhibition
This assay assesses the potential of a compound to inhibit plant growth.
1. Preparation of Materials:
-
Test Compound: Solutions of the test compound at various concentrations are prepared in a suitable solvent or directly in distilled water.
-
Seeds: Seeds of a model plant species (e.g., lettuce, radish) are used.
-
Petri Dishes: Lined with filter paper.
2. Assay Procedure:
-
A defined number of seeds are placed on the filter paper in each Petri dish.
-
A specific volume of the test solution is added to each dish to moisten the filter paper.
-
A control group with the solvent or water only is included.
-
The Petri dishes are incubated under controlled conditions (light, temperature) for a set period (e.g., 7 days).
3. Data Analysis:
-
The number of germinated seeds in each dish is counted.
-
The IC50 (the concentration that inhibits germination by 50%) is calculated by plotting the percentage of germination inhibition against the compound concentration.
Insecticidal Activity Assay: Contact Toxicity
This method evaluates the toxicity of a compound to insects upon direct contact.
1. Preparation of Materials:
-
Test Compound: Solutions of the test compound are prepared in a volatile solvent like acetone.
-
Insects: A specific life stage of the target insect species is used (e.g., adult flies, beetle larvae).
-
Application Device: A micro-applicator capable of delivering a precise volume of the solution.
2. Assay Procedure:
-
A small, precise volume (e.g., 1 µL) of the test solution is applied topically to a specific part of the insect's body (e.g., the dorsal thorax).
-
Control insects are treated with the solvent only.
-
The treated insects are kept in containers with food and water under controlled environmental conditions.
3. Data Analysis:
-
Mortality is recorded at specific time points (e.g., 24, 48 hours).
-
The LD50 (the dose that is lethal to 50% of the test population) is calculated using probit analysis.
Visualization of Biological Pathways
The biological activity of nitrophenols is often attributed to their ability to interfere with fundamental cellular processes. The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of action.
Caption: Uncoupling of oxidative phosphorylation by nitrophenols.
Caption: Induction of oxidative stress by nitrophenols.
Conclusion
While direct comparative efficacy data for this compound is limited in publicly available literature, the information on structurally similar compounds suggests that substituted nitrophenols possess a range of biological activities, particularly antimicrobial properties. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies. The visualized mechanisms of action highlight the potential for these compounds to disrupt fundamental cellular processes, making them interesting candidates for further investigation in drug discovery and other life science applications. It is recommended that future studies directly compare the efficacy of this compound with its isomers and other related compounds under standardized experimental conditions to provide a clearer understanding of its relative potency and spectrum of activity.
References
- 1. The Potential Antifungal and Antibacterial of 5- Chloro-1- Methyl- 4- Nitroimidazole [ideas.repec.org]
- 2. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 5-Chloro-2-methyl-4-nitrophenol and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-Chloro-2-methyl-4-nitrophenol and its key precursors, 2-methyl-4-nitrophenol and 5-chloro-2-methylphenol. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, ensuring purity, and aiding in the structural elucidation of related molecules in drug discovery and development.
Synthesis Pathway
The synthesis of this compound can logically proceed through two primary routes starting from 2-methylphenol (o-cresol). The first route involves the nitration of 2-methylphenol to form 2-methyl-4-nitrophenol, followed by chlorination. The second route involves the chlorination of 2-methylphenol to yield 5-chloro-2-methylphenol, which is subsequently nitrated.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various sources and may vary slightly based on experimental conditions.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | 5-chloro-2-methylphenol | 2-methyl-4-nitrophenol | This compound |
| O-H stretch (phenol) | ~3400 (broad) | ~3300-3500 (broad) | ~3300-3500 (broad) |
| C-H stretch (aromatic) | ~3050 | ~3100 | ~3100 |
| C-H stretch (methyl) | ~2950 | ~2950 | ~2960 |
| C=C stretch (aromatic) | ~1600, ~1500 | ~1610, ~1520 | ~1600, ~1510 |
| N-O stretch (nitro) | - | ~1520 (asymmetric), ~1340 (symmetric) | ~1530 (asymmetric), ~1350 (symmetric) |
| C-Cl stretch | ~780 | - | ~800 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | 5-chloro-2-methylphenol (in CDCl₃) | 2-methyl-4-nitrophenol (in CDCl₃) | This compound (Predicted) |
| -OH | ~5.0 (broad s) | ~10.5 (broad s) | ~10.7 (broad s) |
| Aromatic H (ortho to -OH) | ~6.8 (d) | ~7.9 (d) | ~8.0 (s) |
| Aromatic H (meta to -OH) | ~7.1 (d) | ~8.0 (dd) | - |
| Aromatic H (para to -OH) | - | ~6.9 (d) | ~7.5 (s) |
| -CH₃ | ~2.2 (s) | ~2.3 (s) | ~2.4 (s) |
Table 3: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| 5-chloro-2-methylphenol | Ethanol | ~280 |
| 2-methyl-4-nitrophenol | Ethanol | ~230, ~315[1] |
| This compound | Ethanol | ~240, ~330 (Estimated) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the solid samples.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground into a fine powder using an agate mortar and pestle.
-
Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar and mixed thoroughly with the sample.
-
The mixture is transferred to a pellet-forming die.
-
A hydraulic press is used to apply pressure to the die, forming a thin, transparent pellet.
-
-
Data Acquisition:
-
A background spectrum of the KBr pellet holder is recorded.
-
The KBr pellet containing the sample is placed in the holder.
-
The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To determine the chemical environment of the protons in the molecule.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
-
The FID is Fourier-transformed to obtain the frequency-domain spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which are related to the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
A stock solution of the sample is prepared by dissolving a known mass in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
A dilute solution of the sample is prepared by transferring a small aliquot of the stock solution to a volumetric flask and diluting with the solvent to achieve an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
A cuvette is filled with the pure solvent to serve as a blank.
-
The spectrophotometer is zeroed using the blank.
-
The blank is replaced with a cuvette containing the sample solution.
-
The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm), and the wavelength(s) of maximum absorbance (λmax) are identified.
-
Interpretation of Spectroscopic Data
The addition of chloro and nitro groups to the 2-methylphenol backbone results in predictable changes in the spectroscopic data.
-
FT-IR: The introduction of a nitro group in 2-methyl-4-nitrophenol and this compound is clearly indicated by the appearance of strong N-O stretching vibrations. The C-Cl stretch is a key indicator for the presence of the chlorine atom in 5-chloro-2-methylphenol and the final product.
-
¹H NMR: The electron-withdrawing nature of the nitro group causes a significant downfield shift (to higher ppm values) of the aromatic protons in 2-methyl-4-nitrophenol and this compound compared to 5-chloro-2-methylphenol. The position of the substituents also dictates the splitting patterns of the aromatic protons.
-
UV-Vis: The presence of the nitro group, a chromophore, in conjugation with the phenol ring leads to a bathochromic (red) shift in the absorption maxima of 2-methyl-4-nitrophenol and this compound compared to 5-chloro-2-methylphenol. This is due to the extension of the conjugated system.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its precursors. For definitive structural confirmation, a combination of these techniques, along with mass spectrometry and 2D NMR experiments, is recommended.
References
Confirming the Structure of 5-Chloro-2-methyl-4-nitrophenol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of 5-Chloro-2-methyl-4-nitrophenol and its derivatives, offering insights into their structural characterization through experimental data and spectroscopic predictions.
This document outlines a plausible synthetic route for this compound and presents a detailed, albeit predicted, spectroscopic analysis based on established principles and data from analogous compounds. By comparing these predictions with experimental data from related isomers, researchers can gain a clearer understanding of the key structural features of this class of compounds.
Predicted Spectroscopic Data for this compound
Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following data is predicted based on established substituent effects on aromatic systems and analysis of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the chloro, methyl, nitro, and hydroxyl groups.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -CH₃ | ~2.3 | ~16 |
| Ar-H (adjacent to -CH₃) | ~7.0 | - |
| Ar-H (adjacent to -Cl) | ~7.8 | - |
| Ar-C-OH | - | ~155 |
| Ar-C-CH₃ | - | ~128 |
| Ar-C-Cl | - | ~125 |
| Ar-C-NO₂ | - | ~142 |
| Ar-CH (adjacent to -CH₃) | - | ~120 |
| Ar-CH (adjacent to -Cl) | - | ~135 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to display characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 2: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Phenol) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Methyl) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| N-O (Nitro) | 1500-1550 (asymmetric) | Stretching |
| N-O (Nitro) | 1300-1350 (symmetric) | Stretching |
| C-O (Phenol) | 1200-1260 | Stretching |
| C-Cl | 700-800 | Stretching |
Comparative Experimental Data of Related Isomers
To provide context for the predicted data, the following table summarizes available experimental data for isomers of chloromethylnitrophenol. These comparisons highlight how the relative positions of the substituents influence the spectroscopic properties.
Table 3: Experimental Spectroscopic Data for Isomeric Nitrophenol Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key FTIR (cm⁻¹) |
| 2-Methyl-4-nitrophenol | 2.27 (-CH₃), 6.91 (d, 1H), 7.96 (dd, 1H), 8.06 (d, 1H) | 16.3, 115.6, 124.9, 126.1, 141.2, 153.2 | 3400 (O-H), 1580, 1340 (N-O) |
| 4-Chloro-2-nitrophenol | 7.18 (d, 1H), 7.59 (dd, 1H), 8.12 (d, 1H) | 119.9, 121.1, 126.9, 137.9, 138.8, 155.0 | 3450 (O-H), 1575, 1335 (N-O) |
| 5-Chloro-2-nitrophenol | 6.95 (d, 1H), 7.45 (dd, 1H), 7.90 (d, 1H) | 115.8, 118.2, 125.8, 130.1, 140.2, 160.1 | 3350 (O-H), 1570, 1330 (N-O) |
Note: The data presented is compiled from various sources and may have been recorded under different experimental conditions.
Experimental Protocols
General Synthesis of this compound (Proposed)
A plausible synthetic route for this compound involves the nitration of 5-chloro-2-methylphenol. A general procedure is outlined below. A patent for a similar synthesis of 4-chloro-2-methyl-5-nitrophenol provides a basis for this proposed method.[1]
Materials:
-
5-chloro-2-methylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 5-chloro-2-methylphenol in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.
-
Slowly add a nitrating mixture (a cooled mixture of concentrated sulfuric and nitric acids) dropwise to the solution while maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then dissolve it in dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FTIR Spectroscopy: The FTIR spectrum would be obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. The spectrum would be recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands would be reported in wavenumbers (cm⁻¹).
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Influence of substituents on the properties of nitrophenol derivatives.
References
Benchmarking the performance of 5-Chloro-2-methyl-4-nitrophenol in a specific application
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Niclosamide, a repurposed antihelminthic drug, and other small molecule inhibitors in the context of STAT3 pathway modulation. The data presented herein is intended to assist researchers in making informed decisions for their drug development and research endeavors.
Performance Benchmarking of STAT3 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of Niclosamide and its alternatives against STAT3 activity and the viability of various cancer cell lines. This quantitative data offers a clear comparison of their potency.
Table 1: Comparative IC50 Values for STAT3 Inhibition
| Compound | Assay Type | Cell Line/System | IC50 (µM) | Reference(s) |
| Niclosamide | STAT3-dependent Luciferase Reporter | HEK293 | 0.25 ± 0.07 | [1] |
| STAT3-DNA Binding (FP) | In vitro | 219 ± 43.4 | [2] | |
| Stattic | STAT3 SH2 Domain Binding | Cell-free | 5.1 | [3][4] |
| STAT3-DNA Binding (ELISA) | Recombinant STAT3 | 1.27 ± 0.38 | ||
| FLLL32 | JAK2/STAT3 Kinase Assay | In vitro | <5 | [5] |
| WP1066 | STAT3 Inhibition | HEL cells | 2.43 | [6] |
Table 2: Comparative IC50 Values for Cell Viability in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Niclosamide | Du145 | Prostate Cancer | 0.7 | [1] |
| HeLa | Cervical Carcinoma | 0.25 ± 0.07 | [1] | |
| A549 | Lung Adenocarcinoma | 3.0 ± 0.2 | [1] | |
| HT29 | Colorectal Adenocarcinoma | 7.2 ± 1.2 | [7] | |
| PC3 | Prostate Cancer | 11.7 ± 2.3 | [7] | |
| A431 | Epithelial Carcinoma | 8.8 ± 0.9 | [7] | |
| HepG2 (48h) | Hepatocellular Carcinoma | 31.91 | ||
| QGY-7703 (48h) | Hepatocellular Carcinoma | 10.24 | [8] | |
| SMMC-7721 (48h) | Hepatocellular Carcinoma | 13.46 | [8] | |
| A549/DDP (cisplatin-resistant) | Lung Cancer | 1.15 ± 0.18 | [9] | |
| FaDu | Hypopharyngeal Carcinoma | 0.40 | [10] | |
| H314 | Floor of Mouth Carcinoma | 0.94 | [10] | |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | [11] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | [11] | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | [11] | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | [11] | |
| CCRF-CEM (24h) | T-cell Acute Lymphoblastic Leukemia | 3.188 | [12] | |
| Jurkat (24h) | T-cell Acute Lymphoblastic Leukemia | 4.89 | [12] | |
| FLLL32 | A375 (48h) | Melanoma | 1.3 | [13] |
| SW480 | Colorectal Cancer | 0.38 | [14] | |
| HSC-3 (24h) | Oral Cancer | ~2.0 (estimated from graph) | [15] | |
| SCC-9 (24h) | Oral Cancer | ~2.5 (estimated from graph) | [15] | |
| WP1066 | HEL | Erythroid Leukemia | 2.3 | [6][16] |
| U87-MG | Malignant Glioma | 5.6 | [17][18] | |
| U375-MG | Malignant Glioma | 3.7 | [17][18] | |
| A375 | Melanoma | 1.6 | [19] | |
| B16 | Melanoma | 2.3 | [19] |
The STAT3 Signaling Pathway and Niclosamide's Mechanism of Action
The STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the STAT3 proteins on a specific tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences, promoting the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
Niclosamide has been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at Tyr705.[8] This action blocks the subsequent dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes.
Figure 1. Simplified STAT3 signaling pathway and the inhibitory action of Niclosamide.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method to detect the phosphorylation status of STAT3.
-
Cell Lysis:
-
Treat cells with the test compound (e.g., Niclosamide) for the desired time and concentration.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.[20][21]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.[20]
-
Figure 2. General workflow for Western Blot analysis of p-STAT3.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection:
-
Compound Treatment:
-
After transfection, treat the cells with the test compound at various concentrations.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3 activity.[22]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[23]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
-
Calculate the percentage of STAT3 inhibition relative to the stimulated control.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.[25]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[26]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[25]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Clonogenic Assay (Colony Formation Assay)
This assay evaluates the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.
-
Cell Seeding:
-
Plate a low density of cells in 6-well plates or petri dishes.[28]
-
-
Compound Treatment:
-
Treat the cells with the test compound for a specified period.
-
-
Incubation:
-
Remove the compound-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 1-3 weeks to allow for colony formation.[28]
-
-
Fixation and Staining:
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment group to assess the long-term effect of the compound on cell survival.
-
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. apexbt.com [apexbt.com]
- 12. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The small molecule curcumin analog FLLL32 induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 21. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 26. broadpharm.com [broadpharm.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Clonogenic Assay [bio-protocol.org]
- 29. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact of Nitrophenol Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental toxicity, biodegradability, and persistence of 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol.
Nitrophenolic compounds, widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, are of significant environmental concern due to their potential toxicity and persistence.[1][2] This guide provides a comparative analysis of the environmental impact of three common nitrophenol compounds: 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. The information presented herein, supported by experimental data, is intended to assist researchers and professionals in making informed decisions regarding the use and management of these chemicals.
Comparative Ecotoxicity
The toxicity of nitrophenol compounds varies significantly depending on the isomer and the degree of nitration. The following tables summarize the acute and chronic toxicity data for aquatic organisms and mammals.
Aquatic Toxicity
Nitrophenols exhibit varying degrees of toxicity to aquatic life.[3][4] Generally, dinitrophenols are more toxic than mononitrophenols.[4]
| Compound | Organism | Exposure Duration | Endpoint | Value (mg/L) |
| 2-Nitrophenol | Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | 17 |
| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 160 | |
| Freshwater Aquatic Life | 4 days (average) | Chronic Value (SCV) | 0.073 | |
| 4-Nitrophenol | Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | 7.68 - 22 |
| Lepomis macrochirus (Bluegill) | 96 hours | LC50 | 8.4 | |
| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 58 | |
| Freshwater Aquatic Life | 4 days (average) | Chronic Value (SCC) | 0.058 | |
| 2,4-Dinitrophenol | Daphnia magna (Water Flea) | 48-96 hours | EC50/LC50 (Immobilisation) | 3.8 - 4.6 |
| Notopterus notopterus | - | Chronic NOEC (Growth) | 0.5 - 1.3 | |
| Freshwater Aquatic Life | - | Hazardous Concentration (HC5) | 0.22 |
Table 1: Comparative Aquatic Toxicity of Nitrophenol Compounds. [3][4]
Mammalian Toxicity
In mammals, nitrophenols can induce a range of toxic effects, with 2,4-dinitrophenol being notably more acutely toxic than its mononitrophenolic counterparts.[1][5][6]
| Compound | Animal | Route of Exposure | LD50 (mg/kg) |
| 2-Nitrophenol | Rat | Oral | 336 - 4930 |
| Mouse | Oral | 1300 - 2920 | |
| 4-Nitrophenol | Rat | Oral | 202 |
| Mouse | Oral | 282 | |
| 2,4-Dinitrophenol | Rat | Oral | 30 - 320 |
| Mouse | Oral | 72 |
Table 2: Comparative Acute Mammalian Toxicity (LD50) of Nitrophenol Compounds. [1][5][6]
Biodegradability and Persistence
The persistence of nitrophenols in the environment is largely determined by their susceptibility to microbial degradation. The nitro group makes these compounds relatively resistant to breakdown.[1][4]
| Compound | Biodegradability Classification | Environmental Fate |
| 2-Nitrophenol | Not readily biodegradable | Can persist in the environment, though biodegradation by adapted microorganisms can occur. |
| 4-Nitrophenol | Variably reported; often not readily biodegradable | Can persist, but numerous bacterial strains capable of its degradation have been isolated.[7] |
| 2,4-Dinitrophenol | Generally resistant to biodegradation | Considered a persistent environmental pollutant. |
Table 3: Biodegradability and Persistence of Nitrophenol Compounds.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of nitrophenol compounds are exerted through various molecular mechanisms that disrupt critical cellular signaling pathways.
2,4-Dinitrophenol: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation in mitochondria.[8][9][10] As a protonophore, it shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[8][10] This leads to a decrease in cellular energy production and an increase in heat generation.[8]
Caption: 2,4-DNP uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.
4-Nitrophenol: Endocrine Disruption via Androgen Receptor Signaling
4-Nitrophenol has been identified as an endocrine-disrupting chemical that can interfere with the androgen receptor (AR) signaling pathway.[8][11][12] It achieves this by binding to the FK1 domain of the AR-positive regulator FKBP51, a cochaperone of the Hsp90 complex.[11][12] This interaction prevents the proper assembly and activation of the androgen receptor, leading to the inhibition of androgen-dependent gene expression.[11][12]
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 4. oecd.org [oecd.org]
- 5. fera.co.uk [fera.co.uk]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. AB157. The environmental endocrine disruptor p-nitrophenol interacts with FKBP51, a positive regulator of androgen receptor and inhibits androgen receptor signaling in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Causes of acquired methemoglobinemia – A retrospective study at a large academic hospital - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Chloro-2-methyl-4-nitrophenol proper disposal procedures
Proper disposal of 5-Chloro-2-methyl-4-nitrophenol is critical for ensuring laboratory safety and environmental protection. This substance is classified as a hazardous material, and its disposal is regulated. Adherence to proper waste management protocols is mandatory for researchers, scientists, and drug development professionals to minimize risks and maintain compliance.
Immediate Safety and Hazard Profile
This compound presents several hazards that necessitate careful handling during the disposal process. It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or mist.[1][2]
Key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][2] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] Continue rinsing for at least 15 minutes and get medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]
Waste Collection and Container Management
-
Select a Compatible Container: Collect waste this compound in a compatible, leak-proof container.[7] The original manufacturer's container is often the best option if it is in good condition.[7] Do not use food containers. The container must have a secure, screw-on cap to prevent leaks.
-
Label the Container: The container must be clearly labeled as "Hazardous Waste".[3][8] The label must include:
Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Designate a Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which is a specific location within the laboratory at or near the point of waste generation.[9][8] This could be a section of a benchtop or a chemical fume hood.[9]
-
Segregate Incompatible Wastes: It is crucial to store this compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][10][11] Use secondary containment, like a lab tray or bin, to separate incompatible waste streams and contain potential spills.[12]
-
Keep Containers Closed: The waste container must be kept securely capped at all times, except when you are adding waste.[3][12]
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Lab supplies contaminated with this compound, such as gloves or absorbent paper, should be collected as dry, solid hazardous waste.[12] Double-bag this waste in clear plastic bags and attach a hazardous waste tag.[12]
-
Empty Containers: A container that held this compound is still considered hazardous waste. To dispose of it as non-hazardous trash, it must be triple-rinsed with a suitable solvent.[3] The rinsate (the solvent used for rinsing) must be collected and treated as hazardous liquid waste.[3] After rinsing, the container can be air-dried and disposed of in the regular trash, or preferably, reused for a compatible waste stream.[3]
Arranging for Final Disposal
-
Schedule a Pickup: Do not attempt to treat or dispose of the chemical yourself. Disposal must be handled by trained professionals. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[9]
-
Follow Institutional Procedures: Adhere to your institution's specific limits on the quantity of waste that can be accumulated (e.g., up to 55 gallons) and the time limits for storage (e.g., within 90 or 150 days).[7][12] Request a collection before these limits are reached.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 5-Chloro-2-methyl-4-nitrophenol
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-2-methyl-4-nitrophenol was located. The following guidance is based on the safety data for structurally similar chemicals, including 2-Methyl-5-nitrophenol, 2-Chloro-4-nitrophenol, and 5-Chloro-2-nitrophenol. It is imperative to handle this compound with extreme caution and to consult a qualified safety professional for a comprehensive risk assessment.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic or harmful in contact with skin, and to cause serious skin and eye irritation. It may also cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield are required.[2] | OSHA 29 CFR 1910.133, EN166[4][5] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[3] | OSHA 29 CFR 1910.138[2] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat should be worn.[3] Wear appropriate protective clothing to prevent skin exposure.[4][5] | |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] In case of inadequate ventilation, wear respiratory protection.[2] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][5] | OSHA 29 CFR 1910.134[2] |
First Aid Measures
Immediate medical attention is required for all routes of exposure.[1]
Table 2: First Aid Procedures
| Exposure Route | Immediate Actions |
| Inhalation | Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][6] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[3] Call a physician or poison control center immediately.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing the risks associated with handling this compound.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Chemical Spill Response Workflow
Caption: A workflow diagram for responding to a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and include the chemical name.
-
Container Management: Keep the waste container tightly closed except when adding waste.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][4][5][6] Do not dispose of it down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
